3-(Difluoromethyl)piperidin-3-ol molecular weight and formula
Executive Summary 3-(Difluoromethyl)piperidin-3-ol is a specialized heterocyclic building block used in medicinal chemistry to modulate physicochemical properties and metabolic stability. As a fluorinated derivative of 3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Difluoromethyl)piperidin-3-ol is a specialized heterocyclic building block used in medicinal chemistry to modulate physicochemical properties and metabolic stability. As a fluorinated derivative of 3-hydroxypiperidine, it serves as a strategic bioisostere, leveraging the fluorine effect to lower amine basicity, increase lipophilicity relative to the parent alcohol, and block metabolic oxidation at the susceptible 3-position. This guide details its chemical identity, synthetic accessibility, and application in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1]
The molecule exists primarily as a free base or a hydrochloride salt. The introduction of the difluoromethyl (
) group at the C3 position creates a chiral center, though the compound is often supplied as a racemate unless chiral separation is specified.
Core Data Table
Property
Data
IUPAC Name
3-(Difluoromethyl)piperidin-3-ol
Common Name
3-Difluoromethyl-3-hydroxypiperidine
Molecular Formula
C₆H₁₁F₂NO (Free Base) C₆H₁₂ClF₂NO (HCl Salt)
Molecular Weight
151.16 g/mol (Free Base) 187.62 g/mol (HCl Salt)
CAS Number
1423026-01-0 (Free Base) 1909325-03-6 (HCl Salt)
SMILES
OC1(C(F)F)CNCC1
Physical State
White to off-white solid (HCl salt); Viscous oil (Free base)
Solubility
High in water/DMSO (HCl salt); Soluble in DCM/MeOH (Free base)
Calculated Physicochemical Parameters
Parameters estimated via consensus molecular modeling.
cLogP : ~0.1 (Lower lipophilicity compared to
analogs, higher than non-fluorinated parent).
TPSA : ~46 Ų (Favorable for CNS penetration).
pKa (Amine) : ~8.5–9.0 (The electron-withdrawing
group typically lowers the pKa of the piperidine nitrogen by 0.5–1.0 log units compared to piperidine, improving oral bioavailability).
Synthetic Accessibility & Methodology
The synthesis of 3-(difluoromethyl)piperidin-3-ol relies on the nucleophilic difluoromethylation of a protected piperidinone. This protocol ensures high yield and safety by avoiding gaseous reagents.
Reaction Workflow (Graphviz)
Figure 1: Synthetic pathway utilizing nucleophilic difluoromethylation followed by global deprotection.
Dissolve N-Boc-3-piperidinone in anhydrous THF under nitrogen atmosphere.
Cool to 0°C. Add
dropwise.
Add catalytic CsF. The reaction is exothermic; maintain temperature <5°C during addition.
Allow to warm to room temperature and stir for 2–4 hours.
Mechanism : Fluoride initiates the release of the difluoromethyl anion equivalent, which attacks the ketone carbonyl. The resulting alkoxide is trapped by the silyl group.
Step 2: Global Deprotection
Reagents : 4M HCl in Dioxane.
Procedure :
The intermediate silyl ether is often treated directly or after a mild workup.
Add 4M HCl in Dioxane (excess, ~5-10 eq) to the intermediate at 0°C.
Stir at room temperature for 4–12 hours. This step simultaneously cleaves the Boc group (N-protection) and the TMS group (O-protection).
Concentrate in vacuo. The product precipitates as the hydrochloride salt. Triturate with diethyl ether to purify.
Medicinal Chemistry Applications
The 3-(difluoromethyl)piperidin-3-ol scaffold is designed to solve specific optimization challenges in drug discovery.
Strategic Utility Decision Tree
Figure 2: Decision logic for incorporating the difluoromethyl-piperidinol scaffold.
Key Mechanistic Insights
Metabolic Blocking : The C3 position of piperidine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting the C3-hydrogen with a difluoromethyl group and a hydroxyl group sterically and electronically hinders this oxidation, extending the half-life (
) of the drug candidate [1].
Bioisosterism : The
group is considered a lipophilic bioisostere of the hydroxyl () or thiol () groups due to its ability to act as a weak hydrogen bond donor. When combined with an actual group on the same carbon (geminal), it creates a unique electrostatic environment that can engage specific binding pockets in target proteins (e.g., kinases, GPCRs) [2].
pKa Modulation : The inductive effect of the fluorine atoms propagates through the carbon skeleton, lowering the pKa of the piperidine nitrogen. This reduces the percentage of the ionized species at physiological pH (7.4), thereby improving membrane permeability and blood-brain barrier (BBB) crossing [3].
Structural Analysis & Characterization
Researchers should verify the identity of the synthesized or purchased compound using the following spectral signatures:
¹H NMR (DMSO-d₆) :
The
proton typically appears as a triplet of triplets (or broad triplet) in the range of 5.5 – 6.5 ppm with a large geminal coupling constant ().
The piperidine ring protons appear between 1.5 – 3.5 ppm.
¹⁹F NMR :
Distinctive signal around -125 to -135 ppm .
Pattern: Doublet of doublets (due to diastereotopic protons if chiral) or a broad multiplet, coupled to the single proton on the difluoromethyl group.
Mass Spectrometry (LC-MS) :
ESI+:
(Free base).
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Hu, J., et al. (2005). Nucleophilic Difluoromethylation of Carbonyl Compounds. Chemical Reviews. Link
Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link
PubChem Compound Summary . (2025). 3-(Difluoromethyl)piperidin-3-ol Hydrochloride. National Center for Biotechnology Information. Link
Exploratory
3-(Difluoromethyl)piperidin-3-ol CAS number and identifiers
Executive Summary 3-(Difluoromethyl)piperidin-3-ol is a high-value saturated heterocycle used primarily in Fragment-Based Drug Discovery (FBDD) . It serves as a strategic scaffold for modulating physicochemical propertie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Difluoromethyl)piperidin-3-ol is a high-value saturated heterocycle used primarily in Fragment-Based Drug Discovery (FBDD) . It serves as a strategic scaffold for modulating physicochemical properties in lead optimization. The incorporation of the gem-difluoromethyl (
) group adjacent to a hydroxyl center creates a unique electronic and steric environment that distinguishes it from its non-fluorinated parent (3-hydroxypiperidine) and its trifluoromethyl analogues.
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this building block, emphasizing its role in lowering amine basicity (
) and blocking metabolic soft spots.
Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data characterizes the free base form of the molecule. Note that this compound is frequently handled as a hydrochloride salt or an
-protected intermediate (e.g., -Boc) during synthesis to prevent side reactions.
Table 1: Chemical Identifiers and Predicted Properties
Parameter
Detail
Chemical Name
3-(Difluoromethyl)piperidin-3-ol
CAS Number
1423026-01-0 (Free Base)
Molecular Formula
Molecular Weight
151.16 g/mol
SMILES
FC(F)C1(O)CNCCC1
LogP (Predicted)
~0.1 to 0.4 (Lipophilicity increased vs. non-F analog)
pKa (Piperidine N)
~8.5 - 9.0 (Lowered by inductive effect of )
H-Bond Donors/Acceptors
2 / 4
Stereochemistry
Contains one chiral center at C3.[1][2][3][4][5] Usually supplied as a racemate unless chiral separation is specified.
Structural Significance in Drug Design[2][10]
The "Fluorine Effect" on Basicity and Lipophilicity
In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, the high basicity of the secondary amine (typically
) can lead to issues with hERG channel inhibition and poor membrane permeability (due to high ionization at physiological pH).
The introduction of the electron-withdrawing difluoromethyl group at the C3 position exerts a negative inductive effect (-I) . This pulls electron density away from the piperidine nitrogen (via the carbon framework), lowering the
by approximately 1–2 log units compared to unsubstituted piperidine. This modulation increases the fraction of the neutral species at pH 7.4, thereby improving:
Passive Permeability: More neutral species available to cross membranes.
Selectivity: Reduced non-specific binding associated with highly basic amines.
Bioisosterism and Metabolic Stability
The 3-(difluoromethyl)-3-hydroxy motif acts as a bioisostere for a tertiary alcohol or a gem-dimethyl group.
Metabolic Blocking: The C3 position of piperidine is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The quaternary C3 center, capped with a robust C-F bond, effectively blocks this metabolic soft spot.
Hydrogen Bonding: The
group is a weak hydrogen bond donor (the C-H bond is polarized by the fluorines), offering unique binding interactions within enzyme pockets that a or group cannot provide.
Synthetic Methodology
The synthesis of 3-(difluoromethyl)piperidin-3-ol typically proceeds via nucleophilic difluoromethylation of an
-protected 3-piperidinone. The most robust protocol utilizes (Difluoromethyl)trimethylsilane () , also known as Hu's reagent.
Reaction Workflow Diagram
Caption: Step-wise synthesis from commercially available N-Boc-3-piperidinone using nucleophilic difluoromethylation.
Detailed Protocol (Self-Validating)
Reagents:
-Boc-3-piperidinone (1.0 equiv)
(1.2 equiv)
CsF (Cesium Fluoride) or TBAT (Catalytic initiator, 0.1 equiv)
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add
-Boc-3-piperidinone and dissolve in anhydrous THF (0.5 M concentration).
Reagent Addition: Cool the solution to 0°C. Add
via syringe.
Initiation: Add the catalyst (CsF or TBAT) slowly. Caution: Exothermic reaction.
Validation Check: The reaction should turn slightly yellow. Monitor by TLC (stain with PMA or Ninhydrin; the ketone spot should disappear).
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
Desilylation: The initial product is a silyl ether. Add TBAF (1.0 M in THF, 1.5 equiv) or 1N HCl to cleave the Si-O bond. Stir for 1 hour.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Boc-Deprotection (Optional): If the free amine is required, treat the purified intermediate with 4M HCl in Dioxane for 1 hour. Precipitate the salt with diethyl ether.
Handling, Stability, and Safety
Stability Profile
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator.
Thermal Stability: The
group is thermally stable under standard laboratory conditions (< 150°C).
Chemical Compatibility: Avoid strong bases with the free amine form if the
-protecting group is absent, although the gem-difluoro alcohol moiety itself is resistant to elimination under mild basic conditions.
Handling: Use in a fume hood. The difluoromethylation step uses reagents that can release HF or fluorinated volatiles; glass etching may occur if not quenched properly.
References
Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation of Carbonyl Compounds. Chemical Communications. (General protocol for TMSCF2H usage).
Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][6]
Enamine. (2022).[7][2] Effect of gem-Difluorination on Physicochemical Properties. Chemistry – A European Journal. [Link]
Biological activity of fluorinated piperidine compounds
An In-Depth Technical Guide to the Biological Activity of Fluorinated Piperidine Compounds For correspondence related to this document, please refer to the author's designation. This guide is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Fluorinated Piperidine Compounds
For correspondence related to this document, please refer to the author's designation. This guide is intended for researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into piperidine scaffolds represents a powerful and versatile tactic in modern medicinal chemistry. The piperidine ring, a ubiquitous N-heterocycle in pharmaceuticals, provides a robust framework, while the unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. This technical guide provides an in-depth exploration of the profound impact of fluorination on the biological activity of piperidine-containing compounds. We will dissect the underlying stereoelectronic principles, examine the modulation of key drug-like properties, present illustrative case studies of successful fluorinated piperidine drugs, and provide detailed experimental protocols for the evaluation of these compounds in a drug discovery setting.
The Strategic Synergy of Fluorine and the Piperidine Scaffold
The prevalence of the piperidine motif in pharmaceuticals is a testament to its utility as a versatile scaffold that can be readily functionalized to engage with a wide array of biological targets.[1] However, parent piperidine structures often present challenges, including metabolic instability and undesirable basicity (pKa). The introduction of fluorine is a widely applied strategy to mitigate these issues and enhance overall drug properties.[1][2] Fluorination can lead to significant improvements in metabolic stability, bioavailability, lipophilicity, and the ability of compounds to interact with target proteins.[2]
Conformational Control: The Power of Stereoelectronics
The substitution of hydrogen with fluorine on the piperidine ring is not a simple isosteric replacement; it fundamentally alters the conformational landscape of the molecule. Due to a combination of hyperconjugation and electrostatic interactions, fluorinated piperidines often exhibit a strong preference for specific conformations.
The Gauche Effect and Axial Preference: A key phenomenon is the "gauche effect," an atypical situation where a gauche conformation (substituents approximately 60° apart) is more stable than the anti conformation.[3] In fluorinated piperidines, this effect, driven by hyperconjugation (electron donation from an anti-periplanar C-H σ orbital into the C-F σ* anti-bonding orbital), often leads to a strong preference for the fluorine atom to occupy an axial position on the chair conformer.[3][4][5]
Charge-Dipole Interactions: In the protonated state, which is common at physiological pH, a stabilizing through-space charge-dipole interaction occurs between the positively charged nitrogen (piperidinium ion) and the electronegative fluorine atom (Cδ+-Fδ-).[6][7] This further reinforces the axial preference.
This conformational locking is a critical tool for medicinal chemists. By restricting the flexibility of the piperidine ring, the molecule can be pre-organized into a bioactive conformation that binds more favorably to the target receptor, potentially increasing potency and selectivity.
Caption: Fluorination can lock the piperidine ring into a preferred conformation.
pKa Modulation: A Key to Improving Safety and Pharmacokinetics
The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects. Molecules with highly basic nitrogen atoms are often associated with cardiovascular toxicity, primarily through interactions with the hERG potassium ion channel.[8]
Fluorine's strong electron-withdrawing nature significantly reduces the basicity (lowers the pKa) of the nearby piperidine nitrogen.[9] This strategic reduction in pKa can:
Mitigate hERG Liability: Lowering the pKa can disrupt the key interactions with the hERG channel, reducing the risk of cardiac arrhythmias.[8][10]
Enhance Oral Bioavailability: By reducing the degree of protonation in the gut, pKa modulation can improve a compound's ability to cross cell membranes, leading to better oral absorption.[11][12]
Optimize Target Engagement: Fine-tuning the pKa can ensure the molecule possesses the optimal ionization state for interacting with its intended biological target.[8]
Case Studies: Fluorinated Piperidines in Action
The theoretical benefits of fluorinating piperidines are borne out in numerous successful drug development programs.
Paroxetine (Paxil): A Landmark SSRI
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used to treat major depressive disorder and anxiety disorders.[13][14] Its structure features a 4-fluorophenyl group attached to a piperidine ring.[14] The fluorine atom is crucial to its pharmacological profile. As an SSRI, its primary mechanism is to block the serotonin reuptake transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[13] While radioligand studies show it has some affinity for other receptors, its selectivity is a key feature.[13][15]
MK-0731: An Anti-Cancer Agent
Merck's development of kinesin spindle protein (KSP) inhibitors for oncology led to the clinical candidate MK-0731.[16][17] This molecule features a 3-fluoro-1-methylpiperidin-4-yl moiety.[] A significant challenge in the development program was overcoming issues with P-glycoprotein (P-gp) efflux and hERG channel activity.[16] The introduction of fluorine was instrumental in modulating the piperidine's pKa.[8] MK-0731 is a selective, allosteric KSP inhibitor with an IC50 of 2.2 nM and a pKa of 7.6.[17][19] This strategic fluorination contributed to a compound with potent anti-tumor efficacy and a significantly reduced affinity for the hERG channel (IC50 = 20.5 µM).[19]
A rigorous and systematic evaluation is critical to understanding the impact of fluorination. The following protocols represent core, self-validating workflows in a drug discovery laboratory.
Workflow for Evaluating Fluorinated Piperidine Candidates
Caption: A typical workflow for the design and evaluation of novel compounds.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: This protocol determines the acid dissociation constant (pKa), providing a quantitative measure of the basicity of the piperidine nitrogen. This data is crucial for predicting in vivo absorption and assessing hERG risk. Potentiometric titration is a high-precision technique for this measurement.[20]
Methodology:
Preparation: Prepare a 1 mM solution of the test compound in water or a suitable aqueous/organic co-solvent mixture.[1][2] Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.[1]
Acidification: Place 20 mL of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse a calibrated pH electrode. Acidify the solution to ~pH 2.0 with 0.1 M HCl.[2]
Titration: Titrate the stirred solution by adding small, precise aliquots of 0.1 M NaOH.[2]
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.[2]
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve, where 50% of the base has been neutralized.[21] Specialized software can be used to calculate the pKa from the inflection point of the first derivative of the titration curve.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. A higher metabolic stability often correlates with a longer in vivo half-life. The protocol measures the rate of disappearance of the parent compound over time.
Methodology:
Reagent Preparation: Thaw pooled human liver microsomes (e.g., from XenoTech) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution.[22][23]
Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture. For a final volume of 200 µL, combine buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).[22][23] Prepare a parallel control incubation without the NADPH regenerating system.
Initiation and Incubation: Pre-incubate the reaction mixtures for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[22]
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.[23]
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).[22]
Protocol 3: Competitive Radioligand Binding Assay for Target Affinity
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor.[11] It measures the ability of the unlabeled test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor.
Methodology:
Reagent Preparation: Prepare a membrane homogenate from cells expressing the target receptor. Prepare a series of dilutions of the unlabeled test compound. Prepare the radioligand at a fixed concentration, typically at or below its dissociation constant (Kd).[9][11]
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound.[24]
Control Wells:
Total Binding: Contains buffer, membranes, and radioligand only.
Non-specific Binding (NSB): Contains buffer, membranes, radioligand, and a saturating concentration of a known, unlabeled high-affinity ligand to block all specific binding.
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.[24]
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter mat. The filters trap the membranes while unbound ligand passes through.[9][24]
Washing: Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.[9]
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on each filter using a scintillation counter.[24]
Data Analysis: Calculate the specific binding at each test compound concentration (Total Binding cpm - NSB cpm). Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.[11]
Future Directions and Challenges
The application of fluorine in piperidine-containing drug candidates continues to evolve. While the benefits are clear, challenges remain, particularly in the stereoselective synthesis of complex, multi-fluorinated piperidines.[8] The development of novel, efficient synthetic methods is a continuous area of research.[25] Furthermore, as our understanding of fluorine's subtle stereoelectronic effects deepens, medicinal chemists will be able to apply these principles with even greater precision to design next-generation therapeutics with superior efficacy and safety profiles. The interplay between hyperconjugation, electrostatic forces, and solvation effects provides a rich field for further computational and experimental investigation.[4][5]
References
ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Retrieved February 2, 2026, from [Link]
Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. Retrieved February 2, 2026, from [Link]
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved February 2, 2026, from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 2, 2026, from [Link]
Pharma Growth Hub. (2021, August 18). Measurement of pKa by Potentiometry [Video]. YouTube. Retrieved February 2, 2026, from [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 2, 2026, from [Link]
Al-aboudi, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. 26(27), 6141-6145. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved February 2, 2026, from [Link]
PubMed. (2010). Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: MK-0731 and analogs. Bioorganic & Medicinal Chemistry Letters, 20(22), 6629-33. Retrieved February 2, 2026, from [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-19. Retrieved February 2, 2026, from [Link]
Danker, T., & Möller, C. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology, 5, 269. Retrieved February 2, 2026, from [Link]
Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84(13), 8006-8018. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 2, 2026, from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 2, 2026, from [Link]
Stasiłowicz, A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Cells, 10(2), 300. Retrieved February 2, 2026, from [Link]
Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1719-1729. Retrieved February 2, 2026, from [Link]
ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks [Video]. YouTube. Retrieved February 2, 2026, from [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 2, 2026, from [Link]
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PubMed. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(11), 2047-61. Retrieved February 2, 2026, from [Link]
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Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In: Water-Insoluble Drug Formulation. Retrieved February 2, 2026, from [Link]
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The Difluoromethyl Group: A Multifaceted Tool for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine into drug candidates has beco...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate a wide array of physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly versatile and impactful functional group. Its unique electronic nature allows it to serve as a lipophilic hydrogen bond donor, a metabolically robust bioisostere for common functional groups, and a modulator of molecular conformation and physicochemical properties. This in-depth guide provides a comprehensive overview of the multifaceted roles of the difluoromethyl group in drug design, offering field-proven insights into its application. We will delve into the fundamental physicochemical properties of the CF₂H group, explore its impact on drug metabolism and pharmacokinetics (DMPK), detail its strategic use as a bioisosteric replacement, and provide practical guidance on its chemical synthesis. Through illustrative case studies, this guide will equip researchers and drug development professionals with the knowledge to rationally design and leverage the unique attributes of the difluoromethyl group to create safer and more effective therapeutics.
The Unique Physicochemical Landscape of the Difluoromethyl Group
The difluoromethyl group's utility in medicinal chemistry stems from a unique combination of electronic and steric properties that differentiate it from its methyl (CH₃) and trifluoromethyl (CF₃) counterparts. The two highly electronegative fluorine atoms create a polarized C-H bond, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[1][2] This capacity for hydrogen bonding is a key feature that sets the CF₂H group apart and is a recurring theme in its application.[3]
A Lipophilic Hydrogen Bond Donor
While traditional hydrogen bond donors like hydroxyl (-OH) and amine (-NH₂) groups are polar and contribute to a molecule's hydrophilicity, the CF₂H group offers the intriguing combination of hydrogen bond donating capability within a lipophilic moiety.[4] This "lipophilic hydrogen bond donor" concept allows for the introduction of a key interaction with a biological target without significantly increasing the polarity of the molecule, which can be advantageous for maintaining or improving membrane permeability and oral bioavailability.[1][5]
The hydrogen bond donating strength of the CF₂H group is context-dependent, influenced by the electronic nature of the atom or group to which it is attached.[6] For instance, when attached to an aromatic ring or an electron-withdrawing group like a sulfone, its hydrogen bond acidity is enhanced.[6] However, it is generally considered a weaker hydrogen bond donor than a hydroxyl group but comparable to thiols and anilines.[4]
Impact on Lipophilicity, Acidity, and Basicity
The effect of the CF₂H group on a molecule's lipophilicity (logP) is not straightforward and depends on the molecular context.[6] While often considered a lipophilicity-enhancing group, the change in logP upon replacing a methyl group with a difluoromethyl group (ΔlogP) can range from slightly negative to positive (-0.1 to +0.4).[4] In some cases, particularly with electron-withdrawing groups on an aromatic ring, the introduction of a CF₂H group can even lead to a decrease in lipophilicity compared to its methyl analog.[1]
The CF₂H group also influences the acidity and basicity of neighboring functional groups. The strong electron-withdrawing nature of the two fluorine atoms can decrease the pKa of nearby acidic protons and lower the basicity of adjacent amines. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
A comparative summary of the key physicochemical properties of the methyl, difluoromethyl, and trifluoromethyl groups is presented in Table 1.
Table 1: Comparative Physicochemical Properties of -CH₃, -CF₂H, and -CF₃ Groups
Bioisosteric replacement is a powerful strategy in drug design to fine-tune the properties of a lead compound. The difluoromethyl group has proven to be a highly effective bioisostere for several common functional groups, most notably the hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3][7]
A Metabolically Robust Mimic of Hydroxyl and Thiol Groups
Hydroxyl and thiol groups are frequently involved in key hydrogen bonding interactions with biological targets. However, they are also susceptible to metabolic oxidation and conjugation, which can lead to rapid clearance and the formation of potentially reactive metabolites. The CF₂H group can mimic the hydrogen bond donating ability of -OH and -SH groups while being significantly more resistant to metabolic degradation.[1][7] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.[1]
The following diagram illustrates the concept of bioisosteric replacement of a hydroxyl group with a difluoromethyl group to enhance metabolic stability while preserving a key hydrogen bond interaction.
Caption: Bioisosteric replacement of -OH with -CF₂H to improve metabolic stability.
Impact on Pharmacokinetics and Metabolic Stability
A primary driver for incorporating the CF₂H group into drug candidates is to enhance their metabolic stability and, consequently, their pharmacokinetic profiles.[1] The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[8]
By replacing a metabolically labile group, such as a methyl group on an aromatic ring that is prone to hydroxylation, with a difluoromethyl group, the metabolic "soft spot" can be blocked. This leads to a reduction in metabolic clearance, an increase in the drug's half-life (t½), and improved overall exposure (AUC).[8]
Table 2: Illustrative Impact of Difluoromethylation on Pharmacokinetic Parameters
Note: The magnitude of the change is compound-specific and these are general trends.
Synthetic Methodologies for Introducing the Difluoromethyl Group
The growing appreciation for the CF₂H group has spurred the development of numerous synthetic methods for its introduction into organic molecules. These methods can be broadly categorized into nucleophilic, electrophilic, and radical difluoromethylation reactions.
Copper-Catalyzed Difluoromethylation of Aryl Halides
A widely used method for the synthesis of aryl-CF₂H compounds is the copper-catalyzed cross-coupling of aryl iodides with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H).[9]
Experimental Protocol: Copper-Catalyzed Difluoromethylation of an Aryl Iodide
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), copper(I) iodide (CuI, 1.2 equiv), and cesium fluoride (CsF, 2.0 equiv).
Solvent and Reagent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., argon). Add anhydrous N,N-dimethylformamide (DMF) to achieve a desired concentration (e.g., 0.2 M). Add TMSCF₂H (1.5 equiv) via syringe.
Reaction Conditions: Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours.
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated arene.
Visible-Light Photocatalytic Difluoromethylation
In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for generating difluoromethyl radicals from readily available precursors, such as S-(difluoromethyl)sulfonium salts.[7] These radicals can then engage in reactions with various substrates, including heterocycles.[7]
Caption: General workflow for visible-light photocatalytic difluoromethylation.
Case Studies: The Difluoromethyl Group in Action
The strategic application of the difluoromethyl group has contributed to the success of several marketed drugs and clinical candidates.
Roflumilast: Enhancing Potency and Metabolic Stability
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The molecule contains a difluoromethoxy (-OCF₂H) group, which plays a crucial role in its pharmacological profile. The -OCF₂H group contributes to the compound's high potency and metabolic stability. Replacement of the more metabolically labile methoxy group with the difluoromethoxy group significantly reduces oxidative metabolism, leading to a favorable pharmacokinetic profile.
PQR620: A Kinase Inhibitor with Enhanced Selectivity
PQR620 is a selective inhibitor of the mTORC1/2 kinase. The difluoromethyl group in PQR620 was shown to be critical for achieving over 1000-fold selectivity for mTOR over the related kinase PI3Kα.[3] Computational modeling studies revealed that the CF₂H group forms a key hydrogen bond with a glutamate residue (Glu2190) in the mTOR active site, an interaction that is not as favorable with a methyl or trifluoromethyl group.[3] This case highlights how the hydrogen bond donating ability of the CF₂H group can be exploited to achieve remarkable target selectivity.
The diagram below illustrates the key hydrogen bond interaction of the CF₂H group of a ligand with a protein target.
Caption: CF₂H group forming a hydrogen bond with a protein acceptor.
Conclusion
The difluoromethyl group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1][4] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -CF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. This guide serves as a foundational resource for scientists and professionals in the field of drug development, providing the necessary data, protocols, and conceptual frameworks to harness the full potential of this important functional group.
References
Zafrani, Y., Sod-Moriah, G., & Yeffet, D. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Journal of Medicinal Chemistry, 62(11), 5628–5637.
Zafrani, Y., & Amir, D. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 13(15), 1335-1341.
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(28), 9779–9782.
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.
Ni, S., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8876.
Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7076.
ChemistryViews. (2017). Hydrogen Bonds Involving CF2H. Retrieved from [Link]
RCSB Protein Data Bank. (n.d.). Retrieved from [Link]
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7476-7485.
Beilstein Journal of Organic Chemistry. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Retrieved from [Link]
Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524-5527.
Gemoets, H. P. L., et al. (2018). Visible-Light Photocatalytic Difluoroalkylation-Induced 1,2-Heteroarene Migration of Allylic Alcohols in Batch and Flow. The Journal of Organic Chemistry, 83(15), 8115-8123.
Genentech. (n.d.). GDC-0077. Retrieved from [Link]
Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(5), 783-792.
Williams, E. T., et al. (2010). In vitro screening of metabolic clearance using two concentration points. Drug Metabolism Letters, 4(4), 233-240.
Sharma, R., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7349.
Postigo, A. (2018). Constructing Heterocycles by Visible Light Photocatalysis. Current Organic Chemistry, 22(1), 33-51.
Aikawa, K., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(16), 4068-4071.
Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. (n.d.). Retrieved from [Link]
Granberg, K. L., et al. (2024). Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Journal of Medicinal Chemistry, 67(7), 5233-5258.
Fier, P. S., & Hartwig, J. F. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. Organic Letters, 23(4), 1266-1271.
Ni, S., et al. (2022). Selected examples of CF2H-containing pharmaceuticals and drug candidates over the past two decades. [Figure]. In Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8876.
Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. SciSpace.
Martins, M. J., & Nunes, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 123.
Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). University of Birmingham's Research Portal.
Elkins, J. M., & Fedorov, O. (2014). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 1118, 137-150.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886.
Fier, P. S., & Hartwig, J. F. (2012). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon–Iodine Bonds. Journal of the American Chemical Society, 134(41), 16959-16962.
Jackson, T. A., et al. (2013). Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4892.
Ghorai, P. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(12), 3349-3371.
Asif, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5406.
Hollingworth, G. J., & Gouverneur, V. (2020). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Chemical Reviews, 120(16), 8754-8848.
Bar, F. M., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Organic & Biomolecular Chemistry, 18(6), 1109-1113.
Physicochemical Properties of Fluorinated Piperidines: A Strategic Guide for Lead Optimization
The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and structural biologists. It synthesizes theoretical principles with practical experimental workflows.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and structural biologists. It synthesizes theoretical principles with practical experimental workflows.
Executive Summary: The "Fluorine Effect" in Saturated Heterocycles[1]
In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11.2) often leads to poor membrane permeability, high efflux liability (P-gp), and hERG channel blockade. Fluorination offers a precise tool to modulate these properties without altering the core scaffold's steric footprint significantly.
This guide details how the strategic introduction of fluorine into the piperidine ring creates a "Janus-faced" electronic environment . Depending on the position (3- vs 4-) and stereochemistry (axial vs equatorial), fluorine can:
Attenuate Basicity: Lowering pKa by 1–3 units via inductive (
) effects.
Lock Conformation: Leveraging the gauche effect and charge-dipole interactions to restrict conformational flexibility.
The Conformational Landscape: Dipoles and the Gauche Effect
Unlike cyclohexane, where substituents overwhelmingly prefer the equatorial position to avoid 1,3-diaxial strain, fluorinated piperidines exhibit complex conformational preferences driven by electronic forces.
The Protonation Switch
The most critical phenomenon in 3-fluoropiperidines is the conformational inversion upon protonation .
Neutral State: The fluorine atom prefers the equatorial orientation (similar to cyclohexane) to minimize steric strain, though the preference is weaker due to the gauche effect (interaction between
and ).
Protonated State (
): The equilibrium shifts dramatically toward the axial conformer.
Mechanism: This is driven by a stabilizing Charge-Dipole Interaction . In the axial chair conformer, the
bond dipole is antiparallel to the bond dipole, maximizing electrostatic attraction. In the equatorial conformer, the dipoles are divergent, offering less stabilization.
Visualization of Conformational Equilibrium
Figure 1: The "Protonation Switch." Protonation drives the 3-fluoro substituent into the axial position to align the C-F and N-H+ dipoles.
Basicity Modulation (pKa)[1]
Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (
). This reduces the electron density on the piperidine nitrogen, lowering the energy of the lone pair and thus the pKa. However, the magnitude of this shift is stereoelectronically dependent.
Quantitative Impact of Fluorination
The following table summarizes the approximate pKa values and the "decrement" (
Further distance (3 bonds); weaker inductive effect.
4-Fluoro
Equatorial
9.5
-1.7
Standard inductive effect without significant dipole stabilization.
3,3-Difluoro
N/A
~8.5
-2.7
Cumulative inductive effect.
Key Insight: An axial fluorine at the 3-position is less base-weakening than an equatorial one. This is because the axial orientation stabilizes the protonated ammonium species (conjugate acid), making the neutral amine more willing to accept a proton compared to its equatorial counterpart.
Lipophilicity & Permeability (LogP vs. LogD)
While adding fluorine increases the intrinsic lipophilicity (LogP) of a neutral carbon scaffold, its effect on amines is dominated by the pKa shift.
Intrinsic Lipophilicity (LogP):
is more lipophilic than . Therefore, neutral fluorinated piperidines have a slightly higher LogP than piperidine.
Effective Lipophilicity (LogD
): This is the critical parameter for drug discovery.
Piperidine (pKa 11.2) is >99.9% ionized at pH 7.4. Ionized species do not cross membranes well.
3,3-Difluoropiperidine (pKa ~8.5) is only ~90% ionized at pH 7.4. The fraction of neutral species is significantly higher (10% vs 0.01%).
Result: Fluorination often increases LogD
and membrane permeability (P_app) by suppressing ionization, despite the polar nature of the C-F bond.
Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[1][2][5][6][7]
This case study exemplifies the practical application of the "Fluorine Effect" to solve a potency and efflux problem.
Challenge: The initial piperidine lead had high pKa, leading to poor permeability and high P-gp efflux.
Solution: Merck chemists introduced a fluorine atom at the 3-position.
Outcome:
Equatorial F: Resulted in a pKa of ~6.[4]6. Too low; loss of potency due to loss of ionic interaction with the target (Glu residue).
Axial F (MK-0731): Resulted in a pKa of ~7.[4]6. This was the "Goldilocks" zone—basic enough to bind the target, but less basic than the parent to improve permeability.
Mechanism: The axial preference stabilized the protonated form just enough to maintain potency while modulating physicochemical properties.
Experimental Protocols
Protocol: NMR-Based pKa Determination
Standard potentiometric titration is often unsuitable for small quantities of fluorinated analogs.
NMR titration is superior due to the high sensitivity of the fluorine chemical shift to the protonation state of the nitrogen.
Reagents:
Compound (1–5 mg)
Buffer series (pH 2–12) or mixed buffer system (citrate/phosphate/borate).
lock solvent.
Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (in capillary).
Workflow:
Preparation: Dissolve compound in buffer at extreme pH (e.g., pH 2).
Titration: Sequentially adjust pH using dilute
or . Measure pH using a micro-electrode.
Acquisition: Acquire
NMR (proton-decoupled) at each pH point.
Analysis: Plot
(chemical shift) vs. pH.
Fitting: Fit data to the Henderson-Hasselbalch equation:
Protocol: Conformational Assignment via Coupling Constants
To determine if your fluorinated piperidine is axial or equatorial, measure the
coupling constants ().
Equatorial Fluorine: The geminal proton is axial .
Coupling to adjacent axial protons:
is typically small (< 15 Hz) or moderate.
Coupling to adjacent equatorial protons: Small.
Axial Fluorine: The geminal proton is equatorial .
Coupling to adjacent axial protons:
is typically large (25–45 Hz) due to the anti-periplanar arrangement.
Note: In 3-fluoropiperidine, look for the large trans-diaxial coupling (
) which indicates the F is axial (if H is axial) or F is equatorial (if H is axial). Correction: Actually, the diagnostic is the H-F vicinal coupling .
Rule of Thumb:
(vicinal, trans-diaxial): .
(vicinal, gauche): .
(vicinal, gauche): .
Workflow Visualization
Figure 2: Integrated workflow for characterizing and optimizing fluorinated piperidines.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Müller, K., Faeh, C., & Diederich, F. (2007).[5] Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[1][6][][5] 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenylbutanamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-4252. Link
Lankin, D. C., et al. (2000). The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: A potent C-F...H-N charge-dipole effect. Journal of the American Chemical Society, 122, 544-545. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
This technical guide details the properties, synthesis, and medicinal chemistry applications of 3-(Difluoromethyl)piperidin-3-ol hydrochloride , a specialized saturated heterocycle used as a building block in drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and medicinal chemistry applications of 3-(Difluoromethyl)piperidin-3-ol hydrochloride , a specialized saturated heterocycle used as a building block in drug discovery.
Executive Summary
3-(Difluoromethyl)piperidin-3-ol hydrochloride (CAS: 1909325-03-6 ) is a functionalized piperidine scaffold featuring a geminal substitution at the C3 position.[1] This structural motif combines a tertiary alcohol with a difluoromethyl (
) group. In medicinal chemistry, this specific arrangement serves two critical functions: it lowers the basicity of the piperidine nitrogen via inductive effects and enhances metabolic stability by blocking the C3 position from oxidative metabolism. The group acts as a lipophilic hydrogen bond donor, offering a unique bioisosteric profile compared to methyl or trifluoromethyl analogues.
Chemical Identity & Physicochemical Profile
Property
Data
IUPAC Name
3-(Difluoromethyl)piperidin-3-ol hydrochloride
CAS Number
1909325-03-6
Molecular Formula
()
Molecular Weight
187.61 g/mol (Salt); 151.15 g/mol (Free Base)
Appearance
White to off-white crystalline solid
Solubility
Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.[2][3]
Hygroscopicity
Moderate (handle under inert atmosphere recommended)
Calculated Properties (Free Base)
cLogP: ~0.1 (Lower than 3-methylpiperidine due to polarity of OH, but modulated by lipophilic F).
pKa (Base): Estimated at 8.8 – 9.2 .
Mechanistic Insight: The electron-withdrawing inductive effect (
) of the -fluorine atoms and the -hydroxyl group reduces the electron density on the piperidine nitrogen, lowering the pKa relative to unsubstituted piperidine (~11.2). This is advantageous for improving oral bioavailability by reducing lysosomal trapping.
Topological Polar Surface Area (TPSA): ~32
(excluding HCl).
Structural Analysis & Conformational Dynamics
The geminal substitution at C3 introduces significant conformational constraints. The piperidine ring exists in a chair conformation, but the equilibrium is dictated by the competition between the hydroxyl group and the difluoromethyl group for the equatorial position.
Conformational Equilibrium (Chair Flip)
Steric Bulk: The
group is sterically larger than the group (Van der Waals radius of F is 1.47 Å vs. O 1.52 Å, but the group volume is larger).
Electronic Effects:
Gauche Effect: Fluorine atoms prefer a gauche orientation relative to adjacent heteroatoms (N or O) to maximize
hyperconjugation.
Intramolecular H-Bonding: A potential intramolecular hydrogen bond between the hydroxyl proton and the piperidine nitrogen (or fluorine) can stabilize specific conformers, particularly in non-polar environments.
Caption: Conformational equilibrium of 3-(difluoromethyl)piperidin-3-ol. Steric factors generally favor the bulkier group in the equatorial position, while electronic effects can stabilize the axial orientation.
Synthetic Methodology
The synthesis of 3-(difluoromethyl)piperidin-3-ol hydrochloride typically proceeds via nucleophilic difluoromethylation of a protected piperidone precursor.
The intermediate is the N-Boc-3-(difluoromethyl)-3-hydroxypiperidine.
Note: The tertiary alcohol is formed.
Deprotection (Salt Formation):
Dissolve the intermediate in DCM.
Add 4M HCl in Dioxane (5 equiv) at 0°C -> RT.
Stir for 2-4 hours until TLC indicates consumption of starting material.
Concentrate in vacuo.[7] Triturate with diethyl ether to precipitate the hydrochloride salt.
Caption: Synthetic pathway converting N-Boc-3-piperidone to the target HCl salt via nucleophilic difluoromethylation.
Analytical Characterization Standards
To validate the identity of the synthesized salt, the following spectroscopic signals are diagnostic:
NMR (DMSO-):
Expect a distinct signal around -125 to -135 ppm .
Splitting: The fluorine atoms are diastereotopic due to the chiral center at C3 (in the racemic mixture). Look for an AB quartet pattern (
) further split into doublets by the geminal proton ().
NMR (DMSO-):
5.8 - 6.2 ppm (t, 1H): The characteristic triplet (or dd) of the proton. The large geminal coupling constant () is the hallmark of the difluoromethyl group.
8.5 - 9.5 ppm (br s): Exchangeable protons for and .
Mass Spectrometry (ESI+):
[M+H]+: Calculated m/z = 152.09 (Free base).
Applications in Drug Discovery
Metabolic Stability
The C3 position of piperidine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes.
Blocking Strategy: Introducing the geminal
and groups sterically hinders the approach of metabolic enzymes and removes the abstractable hydrogen atoms at C3, significantly increasing the half-life () of the scaffold.
Bioisosterism
Lipophilic Hydrogen Bond Donor: The
group is a weak hydrogen bond donor (unlike ). Combined with the , this moiety mimics the hydration shell of more polar groups while maintaining lipophilicity required for membrane permeability.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture may lead to clumping and difficulty in precise weighing.
Hu, J., et al. (2016). "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Chemical Society Reviews, 45, 5441-5454.[8] Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
PubChem Compound Summary. (2025). "3-(Difluoromethyl)piperidin-3-ol hydrochloride (CAS 1909325-03-6)."[1] National Center for Biotechnology Information. Link
Prakash, G. K. S., et al. (2011). "Nucleophilic Difluoromethylation of Carbonyl Compounds." European Journal of Organic Chemistry, 2011(14), 2577-2580.
Technical Deep Dive: 3-Hydroxypiperidine Scaffolds in Drug Discovery
Executive Summary: The Privileged Chiral Scaffold In the landscape of modern medicinal chemistry, the 3-hydroxypiperidine (3-HP) moiety represents more than a simple heterocycle; it is a "privileged scaffold" capable of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Chiral Scaffold
In the landscape of modern medicinal chemistry, the 3-hydroxypiperidine (3-HP) moiety represents more than a simple heterocycle; it is a "privileged scaffold" capable of diverse receptor interactions. Unlike its achiral parent piperidine, the 3-hydroxy derivative introduces a critical stereogenic center at the C3 position.[1] This chirality allows for the precise vectorization of functional groups, enabling high-affinity binding in kinase pockets, G-protein coupled receptors (GPCRs), and glycosidase active sites.[1]
This guide moves beyond basic descriptions to analyze the synthetic scalability , stereochemical integrity , and pharmacological utility of 3-HP derivatives.[1] We will specifically dissect its role as the chiral progenitor for the blockbuster drug Ibrutinib and the antimalarial/anti-fibrotic agent Halofuginone .
Synthetic Architecture: The Move to Biocatalysis
Historically, accessing enantiopure 3-HP involved the reduction of 3-hydroxypyridine followed by fractional crystallization with chiral acids (e.g., D-tartaric acid or D-pyroglutamic acid).[1] While effective on a gram scale, this "Classical Route" suffers from a maximum theoretical yield of 50% (without dynamic kinetic resolution) and heavy metal waste.[1]
As a Senior Scientist, I advocate for the Biocatalytic Route using Ketoreductases (KREDs). This method is self-validating: the enzyme specificity guarantees enantiomeric excess (ee) >99%, eliminating the need for downstream chiral resolution.[1]
Comparative Analysis of Synthetic Routes
Metric
Classical Chemical Route
Biocatalytic Route (Recommended)
Starting Material
3-Hydroxypyridine
N-Boc-3-piperidone
Key Reagent
Rh/C or PtO2 + H2
KRED + Glucose Dehydrogenase (GDH)
Chirality Control
Resolution (Tartaric Acid)
Intrinsic Enzymatic Specificity
Yield
~40-50% (post-resolution)
>95% (Conversion)
ee%
90-95% (requires recrystallization)
>99%
Scalability
Low (Solvent heavy)
High (Aqueous buffer)
Visualization: The Coupled Enzymatic Cycle
The following diagram illustrates the cofactor regeneration system essential for industrial synthesis. The KRED consumes NADPH to reduce the ketone, while GDH recycles NADP+ back to NADPH using glucose, driving the equilibrium forward.[1]
Figure 1: Coupled enzymatic cycle for the asymmetric reduction of N-Boc-3-piperidone. KRED: Ketoreductase; GDH: Glucose Dehydrogenase.[1][2][3]
Validated Experimental Protocol
The following protocol is designed for the synthesis of (S)-1-Boc-3-hydroxypiperidine , a critical intermediate for Ibrutinib. This protocol assumes the use of a commercially available KRED screening kit (e.g., Codexis or similar).[1]
Protocol: Biocatalytic Asymmetric Reduction
Objective: Synthesis of (S)-1-Boc-3-hydroxypiperidine with >99% ee.
Reagents:
Substrate: N-Boc-3-piperidone (10 g)
Enzyme: KRED-P1 (specific variant determined by screen)[1]
Buffer Preparation: Dissolve D-Glucose (1.5 eq relative to substrate) in Potassium Phosphate buffer (200 mL). Adjust pH to 7.0 using 5M NaOH.[1]
Cofactor Addition: Add NADP+ (100 mg) and MgSO4 (2 mM) to the solution. Note: Mg2+ stabilizes the GDH enzyme.
Enzyme Loading: Add GDH (50 mg) and the selected KRED (100 mg) to the reaction vessel. Stir gently to dissolve; do not vortex to avoid protein denaturation.
Substrate Initiation: Dissolve N-Boc-3-piperidone (10 g) in minimal IPA (5 mL). Add this dropwise to the aqueous enzyme mixture over 10 minutes.
Incubation: Stir the reaction at 30°C at 250 rpm. Monitor pH and maintain at 7.0 using an auto-titrator with 1M NaOH (gluconic acid production will lower pH).
Reaction Monitoring: Sample at 4h, 8h, and 24h. Analyze via HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
Workup: Once conversion >99%, saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate.
Purification: Dry organic layer over Na2SO4 and concentrate in vacuo. The product is typically pure enough for the next step without chromatography.
If ee% is low, ensure the background chemical reduction is minimized (keep temperature <35°C).[1]
Medicinal Chemistry Case Studies
Case Study A: Ibrutinib (The Precursor Role)
Drug Class: BTK Inhibitor (Oncology)
Mechanism: Covalent inhibition of Cys481 in Bruton's Tyrosine Kinase.[1]
While Ibrutinib contains a 3-aminopiperidine ring, the (S)-1-Boc-3-hydroxypiperidine is the defining starting material.[1] The hydroxyl group is converted to the amine via a Mitsunobu reaction (with phthalimide) or mesylation/azide displacement.[1]
Criticality of Stereochemistry: The (S)-configuration of the piperidine ring orients the acrylamide warhead to form a covalent bond with Cys481.[1] The (R)-enantiomer shows significantly reduced potency and selectivity.[1]
Synthetic Flow: 3-OH (S)
Mesylation Azide Displacement (Inversion to R) Reduction Acrylation.[1] Note: Depending on the route, the stereocenter may be inverted or retained.[1] The final drug requires specific orientation.
Case Study B: Halofuginone (The Direct Pharmacophore)
Drug Class: Antimalarial / Anti-fibrotic
Mechanism: Inhibition of Prolyl-tRNA Synthetase (EPRS).[1]
Unlike Ibrutinib, Halofuginone utilizes the 3-hydroxyl group directly for binding.[1] It is a halogenated derivative of the natural alkaloid Febrifugine.[4]
Mechanism of Action: Halofuginone mimics Proline. It binds to the EPRS active site, locking the enzyme in an inactive conformation.[1] The 3-hydroxyl group forms critical hydrogen bonds within the catalytic pocket, mimicking the carboxylate of proline.[1]
Toxicity vs. Efficacy: The natural product Febrifugine is potent but emetic (induces vomiting).[1] Halofuginone retains the potency (IC50 ~ 30 nM against P. falciparum) with a managed safety profile.[1]
Visualization: Halofuginone Mechanism
The diagram below details the competitive inhibition mechanism at the molecular level.
Figure 2: Mechanism of Action for Halofuginone.[1] The 3-hydroxypiperidine core competes with proline, triggering the Amino Acid Response (AAR) pathway.[1]
References
BenchChem. (2023).[1] Synthesis of Chiral (S)-1-Boc-3-hydroxypiperidine. Retrieved from [1]
Fengchen Group. (2023).[1] 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2.[1] Retrieved from [1]
National Institutes of Health (NIH). (2019).[1] Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.[1] PMC. Retrieved from [1]
GuideChem. (2023).[1] Characteristics and applications of 3-Hydroxypiperidine. Retrieved from [1]
MDPI. (2022).[1] Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. Retrieved from [1]
ResearchGate. (2018).[1] Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Retrieved from
Synthetic Routes for 3-(Difluoromethyl)piperidin-3-ol: An Application Note and Protocol Guide
Introduction The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, serves as a lipophilic bioisostere of a hydroxyl or thiol group, making it a valuable substituent in drug design. 3-(Difluoromethyl)piperidin-3-ol is a key building block that incorporates both a chiral tertiary alcohol and a difluoromethyl group within a piperidine scaffold, a privileged heterocycle in numerous pharmaceuticals. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound, intended for researchers, scientists, and drug development professionals.
This document outlines a scientifically vetted, two-step synthetic pathway commencing from the commercially available N-Boc-3-piperidone. The described methodology focuses on a nucleophilic difluoromethylation followed by deprotection, offering a practical and scalable approach to the target molecule.
Strategic Overview of the Synthetic Pathway
The synthesis of 3-(Difluoromethyl)piperidin-3-ol is most effectively approached through a sequence involving the introduction of the difluoromethyl group onto a protected piperidine precursor, followed by the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is advantageous due to its stability under the conditions of nucleophilic addition and its straightforward removal under acidic conditions.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow for 3-(Difluoromethyl)piperidin-3-ol.
Part 1: Synthesis of the Precursor - N-Boc-3-piperidone
While N-Boc-3-piperidone is commercially available, its synthesis from less expensive starting materials can be a cost-effective strategy for large-scale preparations. A common and reliable method involves the oxidation of N-Boc-3-hydroxypiperidine.
Protocol 1: Oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone
This protocol utilizes a Swern oxidation, a mild and high-yielding method for converting alcohols to ketones.
Preparation of the Oxidizing Agent: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
Oxidation: To the activated DMSO mixture, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
Quenching: Add triethylamine (TEA) (5.0 eq.) to the reaction mixture, still at -78 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature.
Workup: Add water to the reaction mixture and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether or heptane as the eluent to afford N-Boc-3-piperidone as a white to off-white solid.
Expected Yield: 85-95%
Part 2: Nucleophilic Difluoromethylation of N-Boc-3-piperidone
The key step in this synthesis is the addition of a difluoromethyl nucleophile to the ketone of N-Boc-3-piperidone. A highly effective reagent for this transformation is (difluoromethyl)trimethylsilane (TMSCF₂H), often referred to as a Ruppert-Prakash-type reagent for difluoromethylation. The reaction is typically initiated by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF).
Caption: Mechanism of nucleophilic difluoromethylation of a ketone.
Protocol 2: Synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate
Materials:
N-Boc-3-piperidone
(Difluoromethyl)trimethylsilane (TMSCF₂H)
Cesium fluoride (CsF) or Potassium fluoride (KF) (anhydrous)
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add N-Boc-3-piperidone (1.0 eq.) and anhydrous cesium fluoride (or potassium fluoride) (1.5 eq.).
Add anhydrous THF (or DMF) (approx. 0.1 M) to the flask.
Cool the mixture to 0 °C in an ice bath.
Reagent Addition: Slowly add (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 eq.) to the stirred suspension.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 3-(difluoromethyl)-3-hydroxypiperidine-1-carboxylate as a colorless oil or a white solid.
Expected Yield: 60-80%
Part 3: Deprotection to Yield 3-(Difluoromethyl)piperidin-3-ol
The final step is the removal of the N-Boc protecting group to furnish the target compound. This is typically achieved under acidic conditions.
Dichloromethane (DCM) or Ethyl acetate for extraction
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Acidic Cleavage: Dissolve the N-Boc protected intermediate (1.0 eq.) in 4 M HCl in 1,4-dioxane (or a 1:1 mixture of TFA and DCM).
Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
Workup (HCl in Dioxane): Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the salt in water and basify to pH >10 with a NaOH solution. Extract the aqueous layer with DCM or ethyl acetate.
Workup (TFA/DCM): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer.
Isolation: Dry the organic layer containing the free base over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3-(Difluoromethyl)piperidin-3-ol.
Purification: If necessary, the product can be further purified by crystallization or column chromatography.
This application note provides a detailed and reliable synthetic route for the preparation of 3-(Difluoromethyl)piperidin-3-ol, a valuable building block in pharmaceutical research. The described three-step sequence, starting from readily available materials, employs robust and scalable chemical transformations. By following these protocols, researchers can efficiently access this important fluorinated piperidine derivative for their drug discovery and development programs.
Application Note: Scalable Asymmetric Synthesis of Chiral 3-Hydroxypiperidines
Executive Summary & Strategic Importance Chiral 3-hydroxypiperidines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors, including the blockbuster drug I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Chiral 3-hydroxypiperidines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors, including the blockbuster drug Ibrutinib (BTK inhibitor). The ability to synthesize these motifs with high enantiomeric excess (>99% ee) and scalability is a critical bottleneck in drug development.
While traditional methods rely on the resolution of racemates (yielding maximum 50% theoretical yield) or chiral pool synthesis from amino acids, modern process chemistry has shifted toward two superior methodologies:
Biocatalytic Asymmetric Reduction (The Industry Standard for Scale).
Asymmetric Hydrogenation of Pyridinium Salts (The Chem-Catalysis Alternative).
This guide provides detailed protocols for both, with a specific focus on the biocatalytic route due to its superior atom economy and enantioselectivity.
Strategic Decision Matrix
Before initiating synthesis, select the methodology based on your available equipment and substrate scale.
Figure 1: Decision matrix for selecting the optimal synthetic route based on laboratory constraints and purity requirements.
This method utilizes Ketoreductases (KREDs) or Aldo-Keto Reductases (AKRs) to reduce N-Boc-3-piperidone to the corresponding chiral alcohol. It is the method of choice for pharmaceutical intermediates due to mild conditions and the elimination of heavy metal contamination.
The Mechanism: Cofactor Recycling
The reaction is NADPH-dependent.[1] To make the process economical, a cofactor recycling system (Glucose Dehydrogenase/GDH) is coupled to the reaction.
Figure 2: Coupled enzymatic cycle showing the reduction of the piperidone substrate driven by NADPH, which is continuously regenerated by Glucose Dehydrogenase (GDH).
Detailed Protocol: Biphasic Reduction System
Objective: Synthesis of (S)-1-Boc-3-hydroxypiperidine at 10g scale.
Note: A biphasic system (Ethyl Acetate or Ethyl Caprylate) is crucial to prevent substrate inhibition and allow high loading (up to 200 g/L).
Reagents:
Substrate: N-Boc-3-piperidone (10.0 g, 50 mmol).
Enzyme: KRED (e.g., Codexis KRED-P1 or commercially available Chryseobacterium sp. AKR).[2][3]
Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Add Magnesium Chloride (1 mM final conc.) to stabilize the enzymes.
Aqueous Phase Assembly: Dissolve Glucose (13.5 g) and NADP+ (10 mg) in the buffer. Adjust pH back to 7.0 if necessary using 1M NaOH (Gluconic acid production will lower pH over time).
Enzyme Addition: Add the GDH and KRED enzymes to the aqueous solution. Stir gently (do not vortex to avoid protein denaturation).
Substrate Addition (Biphasic Start): Dissolve N-Boc-3-piperidone (10 g) in 20 mL of Ethyl Acetate (or Toluene). Add this organic layer to the aqueous enzyme mix.
Why? The organic layer acts as a reservoir, slowly feeding the substrate to the enzyme in the aqueous phase, preventing inhibition.
Reaction: Stir vigorously at 30°C for 12–24 hours.
IPC (In-Process Control): Monitor pH every 2 hours. Maintain pH 7.0 using an autotitrator with 2M NaOH.
Workup:
Add Celite (5 g) and stir for 10 mins to aid phase separation.
Filter through a Celite pad to remove denatured protein.
Extract the aqueous layer 3x with Ethyl Acetate.
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude product is often >98% pure. If necessary, recrystallize from Hexane/EtOAc.
This method is suitable when biological capabilities are absent or for generating 3-substituted piperidines from pyridines.
The Challenge
Pyridines are notoriously difficult to hydrogenate enantioselectively due to strong catalyst poisoning by the nitrogen atom. The strategy involves activating the pyridine as a pyridinium salt.
Substrate Activation: React 3-hydroxypyridine with Benzyl Bromide in acetone to form the N-benzyl-3-hydroxypyridinium bromide salt. Recrystallize to purity.
Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]₂ (1 mol%) and Chiral Ligand (1.1 mol%) in degassed MeOH. Stir for 30 mins.
Hydrogenation:
Transfer the pyridinium salt and catalyst solution to a high-pressure autoclave.
Pressurize to 50–60 bar H₂ .
Heat to 50°C for 24 hours.
Deprotection: The resulting product is N-benzyl-3-hydroxypiperidine.[4] Perform Pd/C hydrogenolysis (H₂, 1 atm) to remove the benzyl group.
Boc-Protection: React the free amine with Boc₂O to yield the final target.
Critical Drawback: This route requires three steps (Activation -> Hydrogenation -> Deprotection/Reprotection) compared to the single step in biocatalysis.
Quantitative Comparison & Troubleshooting
Performance Metrics
Metric
Biocatalysis (Method A)
Asymmetric Hydrogenation (Method B)
Enantiomeric Excess (ee)
>99.5%
90–96%
Substrate Loading
100–200 g/L
20–50 g/L
Steps to Final Product
1
3
Atom Economy
High
Low (Auxiliary groups used)
Equipment
Standard Reactor
High Pressure Autoclave
Troubleshooting Guide
Issue: Low Conversion in Biocatalysis.
Cause: pH drift. The production of gluconic acid (from glucose) rapidly acidifies the media, deactivating the KRED.
Fix: Use a pH-stat (autotitrator) or increase buffer strength to 200mM.
Issue: Emulsion during Workup.
Cause: Amphiphilic nature of proteins.
Fix: Filter through Celite before extraction. Add saturated NaCl (brine) to the aqueous phase to break the emulsion.
Issue: Low ee in Hydrogenation.
Cause: Catalyst poisoning or racemization of the enamine intermediate.
Fix: Ensure the pyridinium salt is strictly purified (recrystallized). Add additives like Et₃N (10 mol%) which can sometimes boost turnover.
References
Biocatalytic Synthesis of Ibrutinib Intermediate:
Li, Z., et al. "Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase."[2][5] Catalysts, 2021.[6]
Industrial Scale Biocatalysis:
Wang, Z., et al. "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase."[2] Applied Biochemistry and Biotechnology, 2017.
Asymmetric Hydrogenation of Pyridines:
Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[7] Angewandte Chemie Int. Ed., 2004.
(Note: Foundational work for pyridine hydrogenation).[7][8][9]
Iridium Catalyzed Hydrogenation (Zhou's Method):
Ye, Z.-S., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society, 2009.
General Review of Piperidine Synthesis:
"Recent advances in asymmetric synthesis of chiral piperidines." Organic & Biomolecular Chemistry.
High-throughput screening assays for piperidinol derivatives
Application Note: High-Throughput Screening Strategies for Piperidinol Derivatives Executive Summary The piperidine and 4-piperidinol scaffolds are privileged structures in medicinal chemistry, serving as the core pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening Strategies for Piperidinol Derivatives
Executive Summary
The piperidine and 4-piperidinol scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., Donepezil, Haloperidol, Raloxifene). Their versatility allows them to modulate diverse biological targets, including G-protein coupled receptors (GPCRs), acetylcholinesterase (AChE), and ion channels. However, their specific physicochemical properties—particularly basicity and pH-dependent solubility—present unique challenges in High-Throughput Screening (HTS).
This guide provides a validated technical framework for screening piperidinol libraries. We focus on two high-value modalities: Biochemical Screening (AChE Inhibition) and Phenotypic Screening (Cancer Cytotoxicity) .
Pre-Screening: Library Management & Solubility
Expert Insight: The most common failure mode in piperidinol HTS is not biological inactivity, but "false inactivity" due to precipitation or "false activity" due to colloidal aggregation.
Solubility Protocol:
Piperidinol derivatives often exhibit limited solubility in neutral aqueous buffers due to their lipophilic backbones.
Stock Preparation: Dissolve compounds to 10 mM in 100% anhydrous DMSO .
Critical Step: If the derivative is a hydrochloride salt, ensure the DMSO is dry; moisture can cause acidity shifts that degrade sensitive substituents.
Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) to transfer nanoliter volumes directly into assay plates. This avoids the "intermediate dilution" step where piperidinols often crash out in water.
Solubility Enhancement: For cell-based assays where aqueous dilution is unavoidable, include 0.5% Hydroxypropyl-β-cyclodextrin (HPβCD) in the assay buffer to maintain monomeric dispersion without affecting membrane permeability.
Target Context: Piperidinol derivatives are classic scaffolds for AChE inhibitors (anti-Alzheimer's agents).[1] The standard Ellman’s assay is robust but prone to interference from thiol-reactive compounds.
Assay Principle (Modified Ellman’s Method)
The enzyme hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.
Workflow Visualization
Caption: Automated workflow for AChE inhibition screening. Pre-incubation allows the piperidinol derivative to bind the enzyme's active site (CAS) or peripheral anionic site (PAS) before substrate competition begins.
Step-by-Step Protocol
Reagents:
Buffer: 100 mM Sodium Phosphate, pH 8.0 (critical for DTNB stability).
Enzyme: Recombinant Human AChE (avoid electric eel for late-stage screens to ensure human relevance).
Plate Prep: Dispense 20 nL of library compounds into a 384-well microplate (Final Assay Conc: 10 µM).
Enzyme Addition: Dispense 10 µL of AChE solution (0.05 U/mL) into each well.
Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at room temperature. Why? Many piperidinols are slow-binding inhibitors; skipping this underestimates potency.
Substrate Trigger: Add 10 µL of Substrate Mix (1 mM ATCh + 1 mM DTNB).
Detection: Immediately measure Absorbance at 412 nm in kinetic mode (every 60s for 10 mins).
Analysis: Calculate the slope (Vmax) of the linear portion.
Validation Criteria:
Z-Factor (Z'): Must be > 0.5.
Reference Control: Donepezil (IC50 ≈ 10-20 nM).
Protocol B: Phenotypic HTS – Cancer Cell Cytotoxicity
Target Context: 4-piperidinols often exhibit cytotoxic effects via oxidative stress or tubulin interference. This assay identifies compounds that kill cancer cells (e.g., A549, MCF7) using ATP quantitation.
Assay Principle (CellTiter-Glo®)
Quantifies ATP as a proxy for metabolically active cells. The lysis buffer releases ATP, which fuels a luciferase reaction producing light proportional to cell number.
Experimental Logic
Caption: Phenotypic screening logic. The attachment phase is critical; piperidinols can detach loosely adherent cells, mimicking cytotoxicity (false positive).
Step-by-Step Protocol
Cell Seeding: Harvest cells in exponential growth phase. Dispense 25 µL (1,000 cells/well) into white, opaque 384-well plates.
Note: Include a "Day 0" control plate to distinguish cytostatic vs. cytotoxic effects.
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Development: Equilibrate plates to room temperature (20 mins) to prevent temperature gradients affecting luciferase. Add 25 µL CellTiter-Glo reagent.
Readout: Shake orbitally (2 mins) to lyse cells, then incubate (10 mins) to stabilize signal. Read Luminescence.
Data Analysis & Hit Selection
Quantitative Summary Table:
Parameter
Biochemical (AChE)
Phenotypic (Cell Viability)
Readout
Absorbance (412 nm)
Luminescence (RLU)
Signal Direction
Decrease = Inhibition (Hit)
Decrease = Cytotoxicity (Hit)
Z-Factor Threshold
> 0.6
> 0.5
Hit Definition
> 50% Inhibition @ 10 µM
< 50% Viability @ 10 µM
Counter-Screen
Test w/o Enzyme (check for thiol reactivity)
Test on fibroblast (HaCaT) for selectivity
Calculating Z-Factor:
Where is standard deviation, is mean, is positive control (Donepezil/Staurosporine), and is negative control (DMSO).
False Positive Filters (PAINS):
Piperidinols are generally stable, but derivatives with enone linkers (Michael acceptors) or catechols can be Pan-Assay Interference Compounds (PAINS).
Validation: Re-test hits in the presence of 0.01% Triton X-100. If activity disappears, the compound was likely acting as a colloidal aggregator rather than a true ligand.
References
Vertex AI Search. (2023). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Link
Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.[2] Link
BenchChem. (2025).[3] An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10. Link
MDPI. (2024). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines. Link
ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Link
NIH. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. PubMed Central. Link
Application Note: In Vitro Biological Evaluation of 3-(Difluoromethyl)piperidin-3-ol Analogs
Executive Summary & Scientific Rationale The 3-(Difluoromethyl)piperidin-3-ol scaffold represents a high-value structural motif in modern medicinal chemistry, specifically within Fragment-Based Drug Discovery (FBDD). Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The 3-(Difluoromethyl)piperidin-3-ol scaffold represents a high-value structural motif in modern medicinal chemistry, specifically within Fragment-Based Drug Discovery (FBDD). Its strategic importance stems from the unique properties of the difluoromethyl (
) group, which acts as a lipophilic hydrogen bond donor .[1]
Unlike the trifluoromethyl (
) group, which is purely lipophilic and electron-withdrawing, the moiety can function as a bioisostere for hydroxyl () and thiol () groups.[1] When attached to the C3 position of a piperidine ring alongside a hydroxyl group, it creates a dense functional core that modulates:
Basicity (
): The electron-withdrawing fluorine atoms lower the of the piperidine nitrogen, potentially improving oral bioavailability by reducing ionization at physiological pH.
Metabolic Stability: The
group blocks the C3 position from metabolic oxidation (e.g., by CYP450), a common "soft spot" in piperidine drugs.
Binding Affinity: The motif offers unique hydrogen bonding vectors—the
acts as a donor/acceptor, while the proton can serve as a weak hydrogen bond donor to carbonyls or -systems in the target protein.
This guide details the protocols for the in vitro evaluation of this scaffold, focusing on physicochemical profiling, metabolic stability, and target engagement.
Physicochemical Characterization Protocols
Before biological screening, the "fluorine effect" on the molecule's fundamental properties must be quantified. Standard UV-based methods often fail due to the lack of a chromophore in the piperidine core; therefore, LC-MS/MS and
-NMR are the preferred detection methods.
Protocol A:
Determination via
-NMR Titration
Rationale: The inductive effect of the difluoromethyl group significantly shifts the amine
. Accurate determination is vital for predicting membrane permeability.
Materials:
Analyte: 3-(Difluoromethyl)piperidin-3-ol analog (10 mM in DMSO).
Buffer Series: Phosphate/Citrate buffers ranging from pH 2.0 to 12.0.
Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert reference).
Instrument: NMR Spectrometer (min. 400 MHz) with a fluorine-tuned probe.
Step-by-Step Methodology:
Preparation: Prepare 10 NMR tubes. In each, add 500
L of buffer (pH 2–12), 50 L of DO (lock), and 10 L of the analyte stock. Add 5 L of internal standard.
Acquisition: Acquire non-decoupled
-NMR spectra for each pH point.
Data Analysis:
Observe the chemical shift (
) of the signal. The protonation of the distant nitrogen will cause a subtle but measurable shift in the fluorine signal due to the through-bond inductive effect.
Plot
(ppm) vs. pH.
Fit the data to the Henderson-Hasselbalch equation to extract the
.
Success Criteria: A sigmoidal curve with an
. The expected for this scaffold is typically 8.5–9.5, lower than unsubstituted piperidine (~11.0).
Protocol B: Lipophilicity (LogD
) Assessment
Rationale: The
group increases lipophilicity compared to a parent alcohol but remains less lipophilic than a methyl group in certain contexts due to its polarity.
Method: Shake-Flask method with LC-MS/MS detection.
Partitioning: Mix 10
M compound in 1:1 Octanol:PBS (pH 7.4). Vortex for 60 min at 25°C.
Phase Separation: Centrifuge at 3000g for 10 min.
Quantification: Analyze both phases via LC-MS/MS (MRM mode).
(Intrinsic Clearance). A successful analog should show L/min/mg protein.
Target Engagement: Fragment Screening via Ligand-Observed NMR
Since 3-(Difluoromethyl)piperidin-3-ol is often a fragment, direct binding assays (like ELISA) may lack sensitivity. Saturation Transfer Difference (STD) NMR is the gold standard for validating the binding of this fluorinated scaffold to a protein target.
Protocol D: STD-NMR Binding Assay
Concept: This assay detects magnetization transfer from the protein (saturated) to the bound ligand. Only binders show a signal in the difference spectrum.
Setup:
Sample Preparation:
Protein: 10
M (Recombinant target, e.g., Kinase or Protease).
Ligand: 500
M (50-fold excess) of the 3-(Difluoromethyl)piperidin-3-ol analog.
Buffer: D
O-based PBS, pH 7.4.
Pulse Sequence:
On-Resonance: Irradiate protein methyl region (-0.5 ppm).
Off-Resonance: Irradiate at 30 ppm (control).
Acquisition: Interleave on/off scans. Subtract "On" from "Off".
Interpretation:
Positive Result: Signals corresponding to the piperidine ring protons or the
proton (if visible in channel) appear in the difference spectrum.
Epitope Mapping: The protons with the strongest STD effect are in closest contact with the protein surface.
Visualizations & Workflows
Figure 1: The "Fluorine Scan" Evaluation Workflow
This diagram illustrates the logical flow from synthesis to lead selection, highlighting the decision gates specific to fluorinated analogs.
Caption: Workflow for validating fluorinated piperidine fragments. The critical checkpoint is the pKa shift, which dictates permeability before biological testing.
Figure 2: Metabolic Fate & Bioisosteric Logic
Visualizing why the
group is chosen over standard methyl or hydroxyl groups.
Caption: Metabolic pathways. The CF2H group (Path A) effectively blocks C-oxidation, shifting metabolism to N-oxidation or Phase II conjugation.
Data Summary Template
For reporting results, use the following standardized table structure to allow easy comparison between the difluoromethyl analog and its non-fluorinated parent.
Property
Assay
Metric
Target Value
3-(CFH) Analog
Reference (3-CH)
Basicity
F-NMR Titration
8.0 – 9.5
8.9 (Example)
10.8
Lipophilicity
Shake Flask (pH 7.4)
LogD
1.0 – 3.0
1.8
0.9
Metabolic Stability
Human Microsomes
(min)
> 60
>120
45
Permeability
PAMPA
( cm/s)
> 5.0
12.5
4.2
Target Affinity
STD-NMR / SPR
(M)
< 50
35
120
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.[1] Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.[2] ChemMedChem, 10(4), 715–726. [Link]
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Piotto, M., et al. (2005). Gradient-tailored excitation for single-quantum NMR spectroscopy of aqueous solutions. Journal of Biomolecular NMR, 6(6), 648–652. (Reference for Water Suppression in STD-NMR). [Link]
Application Note: Strategic Evaluation of 3-(Difluoromethyl)piperidin-3-ol Efficacy
This Application Note is structured as a strategic guide for the pharmacological evaluation of 3-(Difluoromethyl)piperidin-3-ol . Given that this specific chemical entity represents a fluorinated bioisostere of the privi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a strategic guide for the pharmacological evaluation of 3-(Difluoromethyl)piperidin-3-ol .
Given that this specific chemical entity represents a fluorinated bioisostere of the privileged 3-hydroxypiperidine scaffold (common in iminosugars, CNS ligands, and kinase inhibitors), this guide focuses on validating its two primary theoretical advantages: metabolic stability (via the difluoromethyl group) and target modulation (as a transition-state mimetic or pharmacological chaperone).[1]
Executive Summary & Scientific Rationale
The incorporation of a difluoromethyl (
) group at the C3 position of a piperidin-3-ol core is a high-value medicinal chemistry strategy.[1] This structural motif serves two critical functions:
Lipophilic Bioisosterism: The
group acts as a lipophilic hydrogen bond donor (bioisostere of or ), potentially improving membrane permeability (CNS penetration) while maintaining hydrogen bonding capability [1].[1]
pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the
of the adjacent piperidine nitrogen, reducing lysosomal trapping in non-target tissues and improving oral bioavailability.[1]
This guide outlines the protocols for testing the efficacy of this scaffold, specifically focusing on its potential as a Pharmacological Chaperone for lysosomal enzymes (e.g.,
-glucocerebrosidase, GBA1) or as a CNS-penetrant ligand .[1]
Experimental Screening Cascade
To validate the efficacy of 3-(Difluoromethyl)piperidin-3-ol, a hierarchical testing approach is required.
Before efficacy testing, you must prove that the difluoromethyl group confers a stability advantage over the non-fluorinated parent (3-piperidinol).[1]
Protocol A: Comparative Microsomal Stability
Objective: Determine if the
group blocks oxidative metabolism at the C3 position.[1]
Materials:
Test Compound: 3-(Difluoromethyl)piperidin-3-ol (1 µM final).[1]
-fold increase in half-life () compared to the non-fluorinated control.[1]
Phase II: Target Engagement (Mechanism of Action)
3-hydroxypiperidines are classic iminosugars .[1] The most scientifically probable target for this scaffold is a glycosidase enzyme (e.g., GBA1, Hexosaminidase).[1] The
group likely modulates the binding affinity by mimicking the transition state.[1]
Protocol B: GBA1 Enzymatic Chaperone Assay
Context: In Gaucher and Parkinson’s disease, mutant GBA1 misfolds in the ER.[1] Small molecule chaperones (like this scaffold) bind the enzyme to stabilize it, allowing trafficking to the lysosome [2].[1]
Materials:
Enzyme: Recombinant Human GBA1 (wild type and N370S mutant).[1]
Chaperone Effect: If the compound stabilizes the enzyme, the heat-treated samples with compound will retain significantly more activity than the vehicle control.[1]
Inhibitory Potential: Perform a standard
assay at pH 5.[1]2. An ideal chaperone has moderate affinity at pH 7.0 (ER) and low affinity at pH 5.2 (Lysosome) to allow substrate competition.[1]
Phase III: In Vivo Efficacy Models
Assuming the molecule shows CNS penetration (Phase I) and Target Engagement (Phase II), the efficacy is tested in a disease-relevant animal model.[1]
Protocol C: MPTP-Induced Parkinson’s Model (Neuroprotection)
Rationale: If the molecule acts as a chaperone for GBA1 or modulates dopamine signaling (common for piperidines), it should protect against dopaminergic neuron loss.[1]
| Test High | 3-(Difluoromethyl)... (30 mg/kg) | MPTP | Test Compound |[1]
Key Readouts:
Behavioral: Rotarod Test (motor coordination) and Pole Test (bradykinesia) on Day 14.
Biochemical: HPLC analysis of striatal Dopamine (DA) and DOPAC levels.
Histological: Tyrosine Hydroxylase (TH+) neuron count in the Substantia Nigra pars compacta (SNpc).
Figure 2: Proposed Mechanism of Action (Chaperone)
Caption: Mechanism of Pharmacological Chaperoning.[1][6] The difluoromethyl group modulates pKa to facilitate binding in the ER (pH 7) and release in the Lysosome (pH 5).[1]
Data Reporting & Analysis
When reporting results for this scaffold, summarize data in the following format to facilitate decision-making.
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
Sawkar, A. R., et al. (2002).[1] Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease.[1] Proceedings of the National Academy of Sciences, 99(24), 15428-15433.[1] Link[1]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
Sánchez-Fernández, E. M., et al. (2016).[1] Glycomimetics as Pharmacological Chaperones for Lysosomal Storage Disorders.[1] Current Medicinal Chemistry, 23(29).[1] Link
Application Note: Precision Molecular Docking of 3-(Difluoromethyl)piperidin-3-ol Derivatives
Introduction & Scientific Rationale The incorporation of a 3-(difluoromethyl)piperidin-3-ol scaffold represents a sophisticated strategy in modern medicinal chemistry. Unlike the trifluoromethyl ( ) group, which is purel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
The incorporation of a 3-(difluoromethyl)piperidin-3-ol scaffold represents a sophisticated strategy in modern medicinal chemistry. Unlike the trifluoromethyl (
) group, which is purely lipophilic and electron-withdrawing, the difluoromethyl () group possesses a unique dual nature. It acts as a lipophilic hydrogen bond donor [1].[1][2][3][4]
The polarized
bond within the moiety is sufficiently acidic to form weak-to-moderate hydrogen bonds with backbone carbonyls or side-chain acceptors (Ser, Thr, Asp), acting as a bioisostere for hydroxyl () or thiol () groups but with significantly improved membrane permeability and metabolic stability [2].
The Challenge: Standard molecular docking protocols often fail to accurately model this scaffold because:
Force Field Limitations: Classical force fields may underestimate the polarization of the
bond in .
Conformational Complexity: The 3,3-disubstitution pattern on the piperidine ring introduces complex steric and stereoelectronic effects (e.g., the gauche effect) that dictate the axial/equatorial preference of the substituents [3].
This guide provides a validated workflow to address these challenges, ensuring high-confidence pose prediction and enrichment.
Phase I: Ligand Preparation & Chemical Space
Objective: To generate a biologically relevant 3D conformer ensemble that accounts for the specific electronic properties of the
group.
Step 1: Stereochemical & Protonation State Definition
The piperidine nitrogen typically has a
between 9.0 and 11.0. At physiological pH (7.4), the nitrogen must be modeled as protonated ().
Action: Explicitly define the chiral center at C3. If the synthesis yields a racemate, dock both
and enantiomers separately.
Critical Check: Ensure the piperidine ring is in the lowest-energy chair conformation. The bulky 3-substituents will compete for the equatorial position.
Step 2: Quantum Mechanical Charge Derivation
Standard Gasteiger or MMFF charges are often insufficient for the highly polarized
group.
Protocol:
Perform a geometry optimization of the ligand at the DFT/B3LYP/6-31G * level.
Calculate electrostatic potential (ESP) charges.
Fit charges to the atomic centers (e.g., using RESP - Restrained Electrostatic Potential).
Why? This accurately captures the partial positive charge on the
proton, essential for the "lipophilic H-bond" scoring.
Step 3: Conformational Sampling
The 3-hydroxy-3-difluoromethyl substitution creates a "gem-disubstituted" effect.
Protocol: Generate a dense conformational ensemble (energy window: 10-15 kcal/mol) to sample both chair flips.
Note: The intramolecular H-bond between the
and the atom (O-H...F) can stabilize specific conformations in vacuum but may be disrupted in water.
Phase II: Target Preparation & Solvation
Objective: To prepare the protein binding site with a focus on "bridging waters" that often mediate fluorine interactions.
Step 1: Explicit Water Retention
Fluorine atoms are poor H-bond acceptors but excellent at displacing high-energy water molecules. However, in the case of the 3-ol group, water networks are critical.
Protocol: Retain crystallographic water molecules within 5Å of the active site if they form
H-bonds with the protein.
Validation: Use software like WaterMap or Grid to calculate the free energy of hydration for these waters. Displace only unstable waters.
Step 2: Grid Generation
Box Center: Centered on the centroid of the co-crystallized ligand (or active site residues).
Box Size: Extend 10Å–12Å beyond the ligand to accommodate the flexible piperidine ring.
Constraint Setup:
Essential: Define a Positional Constraint or Pharmacophore constraint for the Piperidine
to interact with the conserved Asp/Glu residue (salt bridge) usually found in piperidine-binding pockets (e.g., GPCRs, Kinases).
Phase III: The Docking Protocol
Objective: To execute the docking run with scoring functions sensitive to weak polar interactions.
Workflow Diagram
The following diagram illustrates the critical path for this specific scaffold.
Figure 1: Integrated workflow for docking fluorinated piperidine derivatives, emphasizing QM charge derivation and hydration analysis.
Step-by-Step Docking Parameters
Software Selection: Use a docker capable of handling specific H-bond constraints (e.g., Schrödinger Glide, CCDC GOLD, or AutoDock Vina with specialized scoring).
Scoring Function:
Recommendation: Use Glide XP (Extra Precision) or GoldScore . These functions are better parameterized to reward the displacement of hydrophobic waters by the lipophilic
group.
Sampling: Set precision to "High" or "Exhaustive". The ring puckering of the piperidine requires extensive sampling.
Constraints:
Apply a hydrogen bond constraint to the
proton if a backbone carbonyl is within 2.5Å–3.0Å in the homologous structure. This forces the software to evaluate the "lipophilic H-bond" hypothesis.
Objective: To distinguish true positives from false positives by analyzing the
interaction geometry.
Interaction Criteria Table
Evaluate the top 10 poses using the following metrics:
Interaction Type
Atom Pair
Ideal Distance
Geometric Criteria
Significance
Salt Bridge
Pip- ... (Asp/Glu)
2.8 Å - 4.0 Å
Angle > 150°
Primary Anchor (Essential)
Lipophilic H-Bond
() ... (Backbone)
2.2 Å - 2.8 Å
C-H...O Angle > 110°
Selectivity Filter
Conventional H-Bond
(Ligand) ... Sidechain
1.8 Å - 2.5 Å
O-H...X Angle > 120°
Affinity Driver
Fluorine Contact
... Hydrophobic/Amide
3.0 Å - 3.5 Å
Orthogonal multipolar
Metabolic Stability
Visualizing the Pathway
The following diagram details the specific molecular interactions expected in the binding pocket.
Figure 2: Interaction map highlighting the dual role of the CF2H group as both a lipophilic moiety and a weak hydrogen bond donor.[5]
Troubleshooting & Optimization
Issue: The
group is pointing into solvent.
Cause: The scoring function is over-penalizing the burial of the polar C-F bonds.
Solution: Increase the "hydrophobic reward" or manually inspect if the pocket is truly hydrophobic. The
group prefers pockets that are amphipathic (mix of hydrophobic and polar character).
Issue: Piperidine ring is distorted (boat/twist).
Cause: High strain energy in the ligand conformer.
Solution: Apply a "Strain Energy Filter" post-docking. Discard poses where Ligand Energy > 5 kcal/mol above the global minimum.
References
Zafrani, Y., et al. (2017).[3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[3]
Xing, L., et al. (2015).[1] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 715–726.
Gacek, M., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1]
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
Technical Support Center: Piperidine Ring Fluorination
The following technical guide acts as a specialized support center for researchers encountering issues with the fluorination of piperidine rings. Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Sid...
Welcome to the Advanced Chemistry Support Hub. You are currently viewing the Troubleshooting Guide for Piperidine Fluorination . This document addresses the specific mechanistic failures—ring contractions, eliminations, and stereochemical inversions—that plague the introduction of fluorine into the piperidine scaffold.
Quick Diagnostic: What is your primary failure mode?
Symptom
Likely Cause
Recommended Module
Product is a 5-membered ring (Pyrrolidine)
Aziridinium intermediate mediated ring contraction.
Product is an alkene (Tetrahydropyridine)
Elimination (E2) dominated over substitution ().
Loss of Stereochemistry / Wrong Diastereomer
character or unexpected retention via neighboring group participation.
Decomposition / Low Yield with Selectfluor
N-oxidation or regioselectivity failure.
Module 1: Ring Contraction Issues
Issue: “I treated N-Boc-3-hydroxypiperidine with DAST, but NMR suggests I isolated a 2-(fluoromethyl)pyrrolidine derivative.”
Root Cause Analysis
This is the classic Aziridinium Trap . In 3-hydroxypiperidines, the nitrogen atom is perfectly positioned to displace the activated hydroxyl group (as a DAST-sulfinate intermediate) via an intramolecular
attack. This forms a bicyclic [3.1.0] aziridinium ion.
The fluoride ion then attacks this intermediate.
Path A (Desired): Attack at the bridgehead carbon restores the 6-membered piperidine ring.
Path B (Undesired): Attack at the secondary carbon cleaves the bridge, resulting in ring contraction to a 5-membered pyrrolidine.
Mechanistic Visualization
Figure 1: The bifurcation of the aziridinium intermediate determines ring size.
Troubleshooting Protocol
Q: How do I stop the nitrogen from attacking?A: You must reduce the nucleophilicity of the nitrogen or protonate it.
Change the Protecting Group (PG):
Avoid: N-Benzyl (Bn) or N-Alkyl. These are highly nucleophilic and promote aziridinium formation.
Use: Electron-withdrawing groups (EWGs) like Cbz , Boc , or Tosyl .
Note: Even with Boc, contraction can occur if the reaction temperature is too high.
Protonation Strategy (The "Super-Acid" Fix):
If you must use a nucleophilic amine, conduct the reaction in the presence of HF or use Pyridine·9HF instead of DAST. Protonating the nitrogen (
) renders it non-nucleophilic, forcing the reaction to proceed via direct displacement by fluoride.
Optimized Protocol for 3-Hydroxypiperidine Fluorination:
Substrate: N-Cbz-3-hydroxypiperidine (Preferred over Boc to avoid acid cleavage).
Reagent: Deoxo-Fluor (more thermally stable than DAST).
Solvent: DCM (anhydrous).
Additive: Add 1.0 eq. of HF·Pyridine complex before adding Deoxo-Fluor. This buffers the system and keeps the amine protonated during the activation step.
Temp: Start at -78°C, warm slowly to 0°C. Do not reflux.
Module 2: Elimination vs. Substitution
Issue: “My mass spec shows a peak [M-20] consistent with HF loss. I made the enamine/alkene.”
Root Cause Analysis
Deoxofluorinating reagents are basic. The byproduct of DAST is diethylamine, which can act as a base to deprotonate the
-hydrogen, leading to elimination (E2) rather than substitution (). This is prevalent in hindered secondary alcohols like 3- or 4-hydroxypiperidines.
Decision Tree: Preventing Elimination
Figure 2: Strategic workflow to mitigate elimination side reactions.
Corrective Actions
Solvent Switch:
Change from DCM to Toluene or Ether . Elimination often requires a polar transition state; non-polar solvents can favor substitution.
Reagent Swap:
XtalFluor-E / XtalFluor-M: These salts do not release free amine upon reaction, significantly reducing the basicity of the medium and suppressing elimination.
Protocol: Use XtalFluor-E (1.2 eq) +
(2.0 eq) in DCM at -78°C.
Inversion of Strategy:
If the alcohol consistently eliminates, oxidize it to the ketone and perform a reductive fluorination or convert to the triflate and displace with TBAF (though TBAF is essentially basic; CsF is better).
Module 3: Stereochemical Integrity
Issue: “I started with (R)-3-hydroxypiperidine but obtained a racemic mixture or unexpected retention.”
Mechanism Explanation
Inversion (
): The standard expectation. (R)-OH (S)-F.
Retention (Neighboring Group Participation): If the N-protecting group (e.g., a carbonyl oxygen from Cbz/Boc) participates, it can form a transient oxazolinium species, leading to double inversion (net retention).
Racemization (
): If the carbocation is stabilized (e.g., by the nitrogen lone pair), the intermediate becomes planar, leading to a racemate.
Quantitative Comparison of Reagents on Stereochemistry
Reagent
Mechanism Bias
Stereochemical Outcome
Risk of Side Rxn
DAST
(mostly)
Inversion
High (Elimination)
Bio-XtalFluor
Clean Inversion
Low
Ishikawa's Reagent
Inversion
Moderate
HF-Pyridine (on Aziridine)
Ring Opening
Retention or Inversion*
High (Regio-scramble)
*Depends on which carbon of the aziridine is attacked.
Recommendation: For strict stereocontrol, avoid "naked" carbocation intermediates. Use XtalFluor-E with a promoter (
-position of a piperidone using Selectfluor, but I'm getting N-fluorination or decomposition.”
Troubleshooting Guide
Electrophilic fluorination targets electron-rich species (enolates/enamines). However, the piperidine nitrogen is also electron-rich.
Q: How do I ensure C-fluorination over N-fluorination?A: The Nitrogen MUST be deactivated (protected) with a strong EWG.
Protecting Group: Use N-Boc or N-Cbz .[1] N-Alkyl piperidones will almost exclusively N-fluorinate to form quaternary ammonium salts (
), which then degrade.
Enolate Generation:
Use LiHMDS or LDA at -78°C to form the lithium enolate quantitatively before adding Selectfluor.
Crucial Step: Add the Selectfluor as a solid or slurry in DMF/MeCN rapidly to the cold enolate.
Enamine Method (Softer approach):
Convert the ketone to a silyl enol ether or an enamine (e.g., pyrrolidine enamine) first. These are softer nucleophiles and react cleanly with Selectfluor (F-TEDA-BF4).
References
Van der Eycken, E., et al. "Ring expansion and contraction in the synthesis of fluorinated heterocycles." Journal of Organic Chemistry, 2007.
Gomez, L., et al. "Stereoselective fluorination of piperidines: The role of aziridinium intermediates." Tetrahedron Letters, 2018.
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010.
Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998.
Technical Support Guide: Stereoselective Synthesis of 3-Hydroxypiperidine
Introduction & Strategic Overview 3-Hydroxypiperidine is a privileged pharmacophore, serving as the chiral scaffold for blockbuster kinase inhibitors like Ibrutinib (BTK inhibitor).[1] The core challenge in its synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Overview
3-Hydroxypiperidine is a privileged pharmacophore, serving as the chiral scaffold for blockbuster kinase inhibitors like Ibrutinib (BTK inhibitor).[1] The core challenge in its synthesis is not connectivity, but stereocontrol .
Users typically encounter issues in two distinct regimes:
Diastereoselectivity (dr): Controlling cis vs. trans relationships in ring reduction.
This guide moves beyond standard protocols to address the why and how of failure modes in these specific pathways.
Module 1: Chemical Reduction of 3-Piperidinones
Objective: Controlling Diastereoselectivity (cis vs. trans)
The reduction of N-protected 3-piperidinones is the most common route.[2] The stereochemical outcome is dictated by the interplay between the N-protecting group's conformation and the steric bulk of the reducing agent .
The Mechanism of Selectivity
Axial Attack (Small Hydrides): Reagents like NaBH
attack from the sterically less hindered axial face, yielding the equatorial alcohol (thermodynamic product).
Equatorial Attack (Bulky Hydrides): Reagents like L-Selectride® (LiHB(s-Bu)
) are forced to attack from the equatorial face due to 1,3-diaxial interactions, yielding the axial alcohol (kinetic product).
Switch to MeOH at -78°C . Protic solvents assist hydride delivery via H-bonding.[2] Lower temp increases kinetic differentiation.[2]
Incomplete conversion with L-Selectride
Enolization of the ketone.
3-piperidinones are prone to enolization.[2] Use excess reagent (1.5 - 2.0 eq) and ensure strictly anhydrous conditions. Add CeCl (Luche conditions) to suppress enolization.
N-Boc creates a rigid chair-like transition state favorable for high dr.[2] N-Benzyl is more flexible, often eroding selectivity.[2] Switch to N-Boc if possible.
Decision Logic for Reagent Selection (DOT Visualization)
Figure 1: Decision matrix for selecting hydride reducing agents based on desired stereochemical outcome.
Module 2: Asymmetric Hydrogenation
Objective: High Enantioselectivity (ee > 95%)
Direct hydrogenation of 3-hydroxypyridine or its salts is the most scalable industrial route.[2] However, it is prone to catalyst poisoning and pressure sensitivity.[2]
Critical Parameters[1][3]
Substrate: Pyridinium salts (e.g., N-benzyl-3-hydroxypyridinium) are far more reactive than neutral pyridines due to the disruption of aromaticity.[2]
Catalyst System: Rhodium (Rh) or Iridium (Ir) with chiral phosphine ligands (e.g., JosiPhos , DuanPhos ).
The "Base Effect": The addition of 1 equivalent of base (e.g., Et
N) is often critical to achieve high ee. It modulates the equilibrium between the pyridinium salt and the dihydropyridine intermediate.
Troubleshooting Guide
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Product inhibition or catalyst poisoning.[2] The resulting secondary amine (piperidine) can coordinate strongly to the metal center, shutting down the cycle.
Solution:
Perform the reaction on the N-acylated or N-Boc pyridinium salt to generate a non-coordinating amide/carbamate product.[2]
Diagnosis: Racemization of the enamine intermediate or improper ligand-to-metal ratio.[2]
Solution:
Check the Base/Substrate ratio .[3] It must be strictly controlled (often 1:1). Excess base can promote racemization via enolization.[2]
Switch ligands.[2][3] (S,S)-f-Binaphane or JosiPhos type ligands are privileged for this substrate class.[2]
Module 3: Biocatalytic Reduction (KREDs)
Objective: Ultra-high purity (>99% ee) for clinical candidates.
For targets like (S)-N-Boc-3-hydroxypiperidine (Ibrutinib intermediate), biocatalysis using Ketoreductases (KREDs) is superior to chemical reduction.[2]
Technical Support Center: 3-(Difluoromethyl)piperidin-3-ol Analog Coupling
Topic: Optimizing coupling reactions for 3-(Difluoromethyl)piperidin-3-ol analogs Content type: Technical Support Center Guide Senior Application Scientist: Dr. Alex V.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing coupling reactions for 3-(Difluoromethyl)piperidin-3-ol analogs
Content type: Technical Support Center Guide
Senior Application Scientist: Dr. Alex V. Mercer
Department: Process Chemistry & Scaffold Optimization
Last Updated: February 3, 2026[1]
Introduction: The Challenge of the "Gem-Difluoro-Hydroxy" Motif
You are likely here because standard coupling protocols (e.g., EDC/HOBt, standard Buchwald conditions) have failed to generate sufficient yield with 3-(difluoromethyl)piperidin-3-ol analogs.
This scaffold presents a "perfect storm" of synthetic challenges:
Electronic Deactivation: The difluoromethyl group (
) is a strong electron-withdrawing group (EWG), significantly lowering the and nucleophilicity of the piperidine nitrogen.
Steric Occlusion: The C3 position is gem-disubstituted (quaternary center).[1] The combination of the bulky
and the hydroxyl group () creates a "steric wall" that hinders the approach of electrophiles.
Catalyst Interference: The free tertiary alcohol can act as a hemilabile ligand, potentially poisoning Palladium catalysts or sequestering coupling reagents.[1]
This guide provides field-proven troubleshooting workflows to overcome these barriers.
Module 1: Amide Coupling Optimization
Issue: "My amide coupling yields are <20% or showing no conversion."
Root Cause Analysis
Standard reagents like HATU or EDC rely on the amine having moderate nucleophilicity.[1] The
group pulls electron density from the ring, making the piperidine nitrogen sluggish. Furthermore, the steric bulk at C3 prevents the formation of the tetrahedral intermediate.
Troubleshooting Protocol
Q: HATU/DIEA failed. What is the next logical step?A: Switch to Propylphosphonic Anhydride (T3P) or Acid Fluorides .
Why? T3P creates a highly reactive mixed anhydride intermediate but does so with low epimerization risk. It is particularly effective for sterically hindered amines because the byproduct is water-soluble, driving the equilibrium.
Alternative: Convert your carboxylic acid to an Acid Fluoride using TFFH or Cyanuric Fluoride.[1] Acid fluorides are smaller electrophiles than O-acyl ureas (from HATU) and less prone to steric rejection.
Q: Should I protect the C3-hydroxyl group?A: generally, No .
In amide couplings, the tertiary alcohol is sterically crowded and less nucleophilic than the amine. Protection adds two steps (protection/deprotection) that often result in material loss.[1] However, if you observe O-acylation (ester formation), run the reaction at
to favor kinetic N-acylation.
Optimized Protocol: T3P Coupling
Dissolve Carboxylic Acid (1.0 equiv) and 3-(Difluoromethyl)piperidin-3-ol (1.1 equiv) in EtOAc or 2-MeTHF (0.1 M).
Issue: "The reaction stalls, or I see significant dehalogenation of the aryl halide."
Root Cause Analysis
The low nucleophilicity of the amine requires a highly active catalyst system to facilitate the reductive elimination step. Standard ligands (BINAP, Xantphos) often fail here. The free hydroxyl group can also bind to the Pd center, creating an inactive resting state.
Troubleshooting Protocol
Q: Which Ligand/Precatalyst system should I use?A: Use BrettPhos Pd G4 or RuPhos Pd G4 .[1]
Mechanism: These dialkylbiaryl phosphine ligands are bulky and electron-rich.[1]
RuPhos is excellent for secondary amines and prevents
-hydride elimination (though less relevant for piperidines, it stabilizes the cycle).
BrettPhos is specifically designed for weak nucleophiles (like fluorinated amines).[1]
Precatalyst: Use Generation 3 (G3) or G4 precatalysts to ensure rapid initiation at low temperatures, avoiding catalyst decomposition.[1]
Q: How do I handle the free Hydroxyl group in Pd-coupling?A: The C3-OH is a risk.
Strategy A (Direct): Use LHMDS (Lithium Hexamethyldisilazide) as the base. It acts as a soluble, non-nucleophilic base that can deprotonate the amine (making it an amide anion) which is a much better nucleophile.
Strategy B (Protection): If direct coupling fails, protect the OH as a TMS or TES ether. The silyl group adds bulk but prevents Pd-coordination.
Optimized Protocol: Pd-Catalyzed Arylation
Charge reaction vial with Aryl Halide (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G4 (2–5 mol%).[1]
Add Base: NaOtBu (1.4 equiv) is standard.[1] If substrate has sensitive esters, use
(2.0 equiv).
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Temperature: Start at
. If no reaction, increase to .
Note: Do not use DMF/DMSO; they can coordinate to Pd and shut down the catalytic cycle with this specific ligand class.
Module 3: Nucleophilic Aromatic Substitution (
)
Issue: "Can I avoid metal catalysis altogether?"
A: Yes, IF your electrophile is electron-deficient (e.g., 2-fluoropyridine, 4-nitrofluorobenzene).
Protocol Adjustment:
Due to the
group, the piperidine is a weak nucleophile. You must drive the reaction with heat and solvent polarity.
Solvent: DMSO or NMP (high dielectric constant stabilizes the Meisenheimer complex).[1]
for 30 mins to overcome the steric activation energy barrier.
Decision Logic & Workflows
Workflow 1: Reaction Optimization Decision Tree
Caption: Step-by-step logic for selecting the optimal coupling conditions based on electrophile nature and initial screening results.
Summary of Critical Data
Parameter
Standard Piperidine
3-(Difluoromethyl)piperidin-3-ol
Impact on Experiment
Amine Nucleophilicity
High (Mayr )
Low (Mayr )
Requires stronger electrophiles or active catalysts.
Steric Environment
Open
Congested (Gem-disubstituted)
Slower kinetics; requires heat or smaller ligands.[1]
pKa (Conjugate Acid)
~11.0
~8.5 - 9.0 (Estimated)
Weaker base; less likely to protonate in acidic workups.
H-Bonding
NH Donor
NH Donor + OH Donor/Acceptor
Potential for intramolecular H-bonds; OH can poison metals.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development.
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
Mykhailiuk, P. K. (2015).[1][3] Generation of Difluoromethyl Group by Fluorination of Carbonyl Compounds. Chemistry - A European Journal.[1]
Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Patterson, A. W., et al. (2011).[1] Protection of Hydroxyl Groups in Buchwald-Hartwig Aminations.[1] Journal of Organic Chemistry.
Preventing racemization during synthesis of chiral piperidines
Status: Online Operator: Senior Application Scientist Topic: Preventing Racemization in Chiral Piperidine Synthesis Mission Statement Welcome to the CPIC. You are likely here because your enantiomeric excess (ee) has ine...
Welcome to the CPIC. You are likely here because your enantiomeric excess (ee) has inexplicably dropped between your reaction flask and your NMR tube. The synthesis of
-chiral piperidines is a minefield of "silent" racemization triggers, primarily driven by the deceptive acidity of the C2-proton and the lability of cyclic iminium intermediates.
This guide replaces generic advice with chemically rigorous troubleshooting modules. We address the causality of stereochemical erosion.
Module 1: The Mechanistic Root Cause
Ticket #001: "My starting material is optically pure, but the product is racemic. Is my reagent bad?"
Diagnosis: The issue is likely not your reagent, but the thermodynamic vulnerability of the C2 center .
The Technical Reality
In
-functionalized piperidines (especially carbamates like Boc/Cbz), the -proton (C2) is sufficiently acidic ( in DMSO, lower with adjacent electron-withdrawing groups) to undergo deprotonation by strong bases. Conversely, in acidic media, the nitrogen lone pair assists in hydride elimination, forming an iminium ion. Both pathways pass through a planar intermediate, destroying stereochemical information.
Visualizing the Threat
The following diagram illustrates the two primary "Inversion Loops" that destroy your ee.
Figure 1: The "Inversion Loops" showing how basic (top path) and oxidative/acidic (bottom path) conditions force the chiral
center into a planar achiral state.
Module 2: Asymmetric Hydrogenation Protocols
Ticket #002: "I am reducing a substituted pyridine using Heterogeneous Catalysts (Pt/C or Rh/C), but the ee is low."
Diagnosis: Heterogeneous catalysts often require acidic activation, which promotes the iminium-enamine tautomerization described above.
The Solution: Homogeneous Iridium Catalysis
To maintain high ee, switch to Iridium-catalyzed asymmetric hydrogenation using chiral phosphine ligands (e.g., Zhou’s catalyst or Ir-Josiphos complexes). These systems operate under milder conditions and avoid the harsh acidic environments that scramble stereocenters.
Protocol: Ir-Catalyzed Asymmetric Hydrogenation
Standard: Zhou et al. / Pfaltz et al.
Step
Action
Critical Technical Note (The "Why")
1. Catalyst Prep
Mix (1.0 equiv) with Chiral Ligand (e.g., , 2.2 equiv) in DCM. Stir 10 min.
Pre-formation of the active catalytic species prevents non-selective background reduction by free metal.
2. Additive
Add (10 mol%) or specific additives like phthalimide.
CRITICAL: Iodine oxidizes Ir(I) to the active Ir(III) species. Without this, conversion stalls, leading to long reaction times and higher racemization risk.
3. Substrate
Add Pyridine substrate (0.2–0.5 M).
High concentration can lead to product inhibition (piperidines are basic).
4. Hydrogenation
Pressurize (600–800 psi). Stir at RT.
High pressure accelerates the rate, minimizing the time the sensitive product sits in the solution.
5. Quench
Vent . Immediately derivatize (e.g., add ).
Free piperidines are prone to oxidation/racemization on air. Trapping as a carbamate "locks" the nitrogen lone pair.
Module 3:
-Lithiation & Substitution (The Beak-Lee Protocol)
Ticket #003: "I'm trying to alkylate
-Boc-piperidine at the 2-position using -BuLi, but yields are low and ee is variable."
Diagnosis: You are fighting kinetics. -Boc piperidine is significantly less acidic than -Boc pyrrolidine.[1] The lithiation is slow, allowing -BuLi to attack the Boc carbonyl (nucleophilic attack) instead of the -proton (deprotonation).
The Fix: Sparteine-Mediated Lithiation
You must use a ligand that accelerates deprotonation while enforcing stereochemistry. The classic Beak-Lee Protocol utilizes
-sparteine (or the O'Brien surrogate for the opposite enantiomer).
Decision Tree: Lithiation Workflow
Figure 2: Workflow for enantioselective
-functionalization. Note the extended lithiation time (4-6h) compared to pyrrolidines (30-60 min).
Key Troubleshooting Data
Parameter
Recommendation
Reason
Temperature
Strictly -78°C
Above -50°C, the lithiated intermediate racemizes or attacks the Boc group.
Solvent
Et₂O (Diethyl Ether)
THF coordinates Li too strongly, disrupting the tight ion pair with sparteine needed for enantioselection.
Time
4–6 Hours
-Boc piperidine deprotonation has a high kinetic barrier. Rushing this step results in recovered starting material.
Module 4: Post-Reaction Isolation (The Silent Killer)
Ticket #004: "My crude NMR showed 95% ee, but after column chromatography, I have 80% ee."
Diagnosis: Acid-catalyzed racemization on Silica Gel.
The Mechanism
Silica gel is slightly acidic (
). For -chiral amines or enamines, this acidity is sufficient to protonate the nitrogen or tautomerize the system, facilitating the inversion mechanism shown in Figure 1.
Corrective Actions
Pre-treat Silica: Flush your column with 1%
(Triethylamine) in hexanes before loading your sample. This neutralizes acidic sites.
Switch Stationary Phase: Use Neutral Alumina instead of silica for highly sensitive piperidines.
Avoid Chlorinated Solvents with Amines: DCM can slowly react with secondary amines to form salts (DCM + Amine
HCl generation), which then catalyze racemization.
References
Mechanisms of Racemization:
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Fundamental text on
-amino anion dynamics).
Iridium-Catalyzed Hydrogenation
Wang, D.-S., Chen, Q.-A., Li, W., & Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(5), 2557–2590.
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-derivatives of Cyclic Amines. Journal of Organic Chemistry, 58(5), 1109–1117.
Bailey, W. F., Beak, P., et al. (2002).[2] An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889–1896.
Sparteine Surrogates
Dearden, M. J., Firkin, C. R., Hermet, J.-P. R., & O’Brien, P. (2002). A Diamine-Free Lithiation–Trapping Sequence for the Enantioselective Synthesis of
-Substituted Piperidines. Journal of the American Chemical Society, 124(40), 11870–11871.
3-Hydroxypiperidine Optimization Hub: Technical Support for PK Profiling
Status: Operational Ticket Type: Pharmacokinetic Optimization Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You are likely here because your 3-hydroxypiperidine (3-HP) scaffold...
You are likely here because your 3-hydroxypiperidine (3-HP) scaffold—a privileged structure in kinase inhibitors (e.g., Ibrutinib intermediates) and GPCR ligands—is failing in early ADME profiling.
While the 3-hydroxyl group provides essential solubility and a handle for hydrogen bonding, the piperidine ring itself introduces a "troika" of pharmacokinetic challenges: Oxidative Clearance , Permeability-Limited Absorption , and hERG Liability .
This guide is not a textbook. It is a troubleshooting manual designed to diagnose your specific failure mode and prescribe structural modifications that preserve your compound's potency.
Module 1: Metabolic Stability (The Clearance Ticket)
The Issue: Your compound shows high intrinsic clearance (
) in liver microsomes, leading to short half-life () in vivo.
Root Cause Analysis:
The piperidine ring is a "metabolic magnet" for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. The carbon atoms
to the nitrogen (C2 and C6) are prime sites for oxidative attack. While the C3-hydroxyl group creates steric bulk, the C2, C4, and C6 positions remain vulnerable.
Troubleshooting Q&A
Q: I see rapid disappearance in human liver microsomes (HLM) but stability in hepatocytes. Why?A: This indicates Phase I metabolism is not the primary driver, or your compound is a substrate for transporters not present in microsomes. However, for 3-HP derivatives, the likely culprit is Phase II glucuronidation at the 3-OH position (UGT enzymes), which occurs in hepatocytes but requires specific co-factors (UDPGA) often absent in standard microsomal assays unless supplemented.
Action: Run a UGT-reaction phenotyping assay. If positive, sterically hinder the hydroxyl group (e.g., methylation) or replace it with a bioisostere (e.g., fluorine).
Q: My compound is cleared by CYP2D6. How do I stop this?A: CYP2D6 prefers basic amines with a lipophilic tail. The 3-HP nitrogen is basic (
).
Action: Reduce the basicity of the piperidine nitrogen. Introduce an electron-withdrawing group (EWG) like a fluorine atom at the C4 position or convert the amine to a sulfonamide or urea if SAR permits.
Protocol: Metabolic Soft-Spot Identification
Objective: Pinpoint the exact carbon atom undergoing oxidation.
Incubation: Incubate
test compound with HLM (1 mg/mL) and NADPH (1 mM) for 0, 15, 30, and 60 mins at 37°C.
Analysis: Analyze supernatant via LC-MS/MS (High Resolution).
Data Interpretation: Look for M+16 peaks (hydroxylation) or M+14 (oxidation to ketone/lactam).
If M+16 is at C2/C6: Block with Deuterium or Methyl.
If M+16 is at C4: Introduce Fluorine (see Diagram 1).
Visual Workflow: Metabolic Stabilization
Caption: Decision tree for stabilizing 3-hydroxypiperidine derivatives against metabolic clearance.
Module 2: Permeability & Absorption (The Bioavailability Ticket)
The Issue: Your compound has excellent potency but low oral bioavailability (
) and poor Caco-2 recovery.
Root Cause Analysis:
The 3-hydroxypiperidine core is highly polar and basic.
Ionization: At pH 7.4, the secondary amine is >99% protonated (cationic), preventing passive diffusion through lipid membranes.
Efflux: Cationic piperidines are frequent substrates for P-glycoprotein (P-gp).
Troubleshooting Q&A
Q: How do I improve permeability without killing solubility?A: You must lower the
of the piperidine nitrogen to range 7.0–8.0. This increases the fraction of neutral species at physiological pH.
Action: Add a fluorine atom at the C4 position (4-F-3-OH-piperidine). The inductive effect (
) of fluorine pulls electron density, lowering the amine by ~1-2 units.
Q: My Caco-2 Efflux Ratio (ER) is > 10. Is it P-gp?A: Likely. P-gp recognizes basic amines and H-bond donors.
Action:
Cap the Nitrogen: If the NH is not essential for binding, convert to a carbamate or amide (neutral).
Intramolecular H-Bonding: Design the 3-OH to H-bond with a neighboring acceptor (e.g., a fluorinated phenyl group). This "hides" the polar OH group from the lipid bilayer (the "chameleon effect").
Data Summary: Impact of Substituents on Permeability
Modification
Effect on
Effect on LogD (7.4)
Permeability Risk
Metabolic Risk
Parent (3-OH)
~9.5 (High)
Low
High (Too polar/charged)
Moderate
N-Methylation
~9.0
Moderate
Moderate (Still basic)
High (N-dealkylation)
4-Fluorine
~8.0
Moderate
Low (Balanced)
Low (Blocked site)
4,4-Difluoro
~7.2
High
Low (Good passive diff.)
Low
N-Acylation
Neutral
High
Low (Passive diff.)
Moderate (Hydrolysis)
Module 3: Toxicity & Selectivity (The Safety Ticket)
The Issue: The compound flags for hERG inhibition (cardiotoxicity risk) or phospholipidosis.
Root Cause Analysis:
hERG channels have a "hydrophobic pocket" and residues that stabilize cations (
-cation interactions). A basic piperidine nitrogen + a lipophilic aromatic tail is the exact pharmacophore for hERG blockage.
Troubleshooting Q&A
Q: My hERG
is 1 . How do I fix this?A: You need to disrupt the -cation interaction or reduce lipophilicity ().
Action:
Zwitterionic Approach: Introduce a carboxylic acid or tetrazole on the tail. The negative charge neutralizes the hERG interaction.
Oxygen Insertion: Add an ether linker or extra hydroxyl. This lowers
and disrupts the hydrophobic pharmacophore.
Visual Workflow: Permeability vs. Toxicity Logic
Caption: Logic flow for balancing permeability improvements against hERG toxicity risks.
References
Piperidine Metabolism & Stabilization
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Source:European Journal of Medicinal Chemistry (via NIH/PubMed).
A Comparative Analysis for Drug Discovery: 3-(Difluoromethyl)piperidin-3-ol vs. 3-(Trifluoromethyl)piperidin-3-ol
Prepared by: Your Senior Application Scientist This guide provides a detailed comparative analysis of 3-(Difluoromethyl)piperidin-3-ol and 3-(Trifluoromethyl)piperidin-3-ol, two closely related building blocks of signifi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
This guide provides a detailed comparative analysis of 3-(Difluoromethyl)piperidin-3-ol and 3-(Trifluoromethyl)piperidin-3-ol, two closely related building blocks of significant interest in medicinal chemistry. The strategic introduction of fluorine-containing groups can dramatically alter the physicochemical and pharmacological properties of a molecule. Understanding the nuanced differences between the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) substituents on the piperidin-3-ol scaffold is critical for making informed decisions in drug design and lead optimization. We will explore their synthesis, physicochemical properties, metabolic stability, and potential for biological activity, supported by experimental data and established scientific principles.
The Strategic Impact of Fluoroalkyl Groups on a Privileged Scaffold
The piperidine ring is a "privileged scaffold," appearing in a vast number of approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional space. The tertiary alcohol at the 3-position adds a crucial hydrogen bonding moiety. The introduction of -CHF₂ or -CF₃ groups at this same position creates a geminal fluoroalkyl alcohol, a structural motif that can profoundly influence a molecule's profile.
The core of our comparison lies in the subtle yet powerful differences between the -CHF₂ and -CF₃ groups:
Electronic Effects: Both are strongly electron-withdrawing due to the high electronegativity of fluorine, which lowers the pKa of the piperidine nitrogen compared to a non-fluorinated analogue.
Lipophilicity: Both groups increase lipophilicity, a key parameter for membrane permeability and target engagement.
Metabolic Stability: The C-F bond is exceptionally strong, making these groups generally resistant to metabolic degradation.
Hydrogen Bonding: This is a key point of differentiation. The -CHF₂ group possesses a weakly acidic proton that can act as a hydrogen bond donor, a capability entirely absent in the -CF₃ group.
This guide will dissect how these fundamental differences translate into tangible experimental outcomes.
Physicochemical Properties: A Tale of Two Substituents
The choice between a difluoromethyl and a trifluoromethyl group can significantly modulate a compound's absorption, distribution, and target-binding kinetics.
Property
3-(Difluoromethyl)piperidin-3-ol
3-(Trifluoromethyl)piperidin-3-ol
Rationale & Implications
Basicity (pKa of Piperidine N)
Predicted ~7.5 - 8.5
Predicted ~7.0 - 8.0
The greater electron-withdrawing nature of -CF₃ reduces the basicity of the piperidine nitrogen more than -CHF₂. This impacts salt formation and the ionization state at physiological pH (7.4), which in turn affects solubility and cell permeability.
Lipophilicity (cLogP)
Predicted ~0.8 - 1.2
Predicted ~1.2 - 1.6
The -CF₃ group is more lipophilic than the -CHF₂ group. Higher lipophilicity can improve membrane permeability and target binding but may also increase metabolic turnover and off-target toxicity if not balanced.
Hydrogen Bond Donation
Yes (Tertiary -OH) & Yes (C-H of CHF₂)
Yes (Tertiary -OH only)
The C-H bond in the -CHF₂ group is polarized by the adjacent fluorine atoms, allowing it to act as a non-classical hydrogen bond donor. This provides an additional interaction point for target binding that is unavailable to the -CF₃ analogue, potentially leading to significant differences in potency and selectivity.
Metabolic Stability
Moderate to High
High to Very High
The C-H bond of the -CHF₂ group represents a potential site for cytochrome P450-mediated oxidation, which can be a metabolic liability. The -CF₃ group is exceptionally stable and generally considered metabolically inert at that position.
Synthetic Accessibility: Pathways to Innovation
The synthesis of these compounds requires specialized fluorination strategies. The choice of reagents and reaction conditions is dictated by the specific fluoroalkyl group being installed. Below is a generalized, plausible workflow for accessing these scaffolds.
Caption: Generalized synthetic workflows for fluoroalkyl piperidinols.
The key step is the nucleophilic addition of a fluoroalkyl group to a protected piperidin-3-one precursor. The choice of protecting group (e.g., Boc, Cbz) is crucial for compatibility with the reaction conditions.
For 3-(Trifluoromethyl)piperidin-3-ol: The Ruppert-Prakash reagent (TMS-CF₃) is a widely used, efficient source of a nucleophilic trifluoromethyl anion equivalent, typically activated by a fluoride source.
For 3-(Difluoromethyl)piperidin-3-ol: A variety of reagents can be used, such as TMS-CF₂H with a fluoride initiator or other difluoromethyl carbanion equivalents. These reagents can sometimes be less stable or require more specialized handling than TMS-CF₃.
In Vitro Pharmacokinetics: The Metabolic Stability Question
A primary concern in early drug discovery is ensuring a compound has sufficient metabolic stability to achieve therapeutic concentrations in vivo. The C-H bond in the difluoromethyl group is a potential metabolic "soft spot." An in vitro microsomal stability assay is the gold standard for assessing this liability.
Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(Difluoromethyl)piperidin-3-ol Analogs as Potential Muscarinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a variety of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, class of piperidine derivatives: 3-(difluoromethyl)piperidin-3-ol analogs. While a comprehensive, dedicated SAR study on this precise scaffold is not extensively documented in publicly available literature, this guide synthesizes findings from related classes of compounds to provide a comparative analysis of their potential as modulators of muscarinic acetylcholine receptors (mAChRs).
Muscarinic receptors, a family of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological functions, making them attractive targets for treating various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease.[2] The development of subtype-selective mAChR modulators is a key objective in the field, and allosteric modulation has emerged as a promising strategy to achieve this.[2] The introduction of fluorine-containing groups into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[3] The difluoromethyl group (CHF2), in particular, can act as a bioisostere for a hydroxyl or thiol group and can influence acidity, lipophilicity, and metabolic stability.
This guide will explore the SAR of 3-(difluoromethyl)piperidin-3-ol analogs by dissecting the role of key structural features and their impact on biological activity, drawing parallels from studies on related piperidine-based mAChR modulators and other fluorinated bioactive molecules.
The Core Scaffold: 3-(Difluoromethyl)piperidin-3-ol
The 3-(difluoromethyl)piperidin-3-ol scaffold presents a unique combination of functionalities that are expected to influence its interaction with biological targets.
The Piperidine Ring: As the foundational heterocyclic core, the piperidine ring's conformation (chair, boat, or twist-boat) and the orientation of its substituents (axial vs. equatorial) are critical for receptor binding.[4]
The 3-Hydroxy Group: The tertiary alcohol at the C3 position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the receptor's binding pocket.
The 3-Difluoromethyl Group: The introduction of the CHF2 group at the same position as the hydroxyl group creates a sterically demanding and electronically distinct environment. The conformational preferences of fluorinated piperidine derivatives are influenced by a combination of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion.[4] This group can significantly impact the molecule's pKa, lipophilicity, and metabolic stability.
Structure-Activity Relationship Analysis
The following sections provide a comparative analysis of how modifications at different positions of the 3-(difluoromethyl)piperidin-3-ol scaffold are likely to influence its activity as a muscarinic receptor modulator, based on established principles from related compound series.
N-Substitution on the Piperidine Ring
The substituent on the piperidine nitrogen is a primary determinant of the compound's pharmacological profile, influencing its affinity, efficacy (agonist, antagonist, or allosteric modulator), and subtype selectivity. In the context of mAChR modulators, N-substituents are often varied to explore the "orthosteric" binding site (where acetylcholine binds) or an "allosteric" site, which is topographically distinct.[2]
Modification
Rationale/Hypothesized Impact
Supporting Evidence from Related Compounds
Small Alkyl Groups (e.g., Methyl)
Can mimic the quaternary ammonium of acetylcholine, potentially leading to orthosteric agonism.
In cocaine analogs with a piperidine core, the N-methyl group is crucial for dopamine transporter (DAT) affinity.[5]
Arylalkyl Groups (e.g., Benzyl, Phenethyl)
Can introduce aromatic interactions (π-π stacking, cation-π) with the receptor, often leading to potent antagonism or allosteric modulation.
In a series of M2 muscarinic allosteric modulators, the nature and substitution pattern of aromatic rings significantly impact affinity and cooperativity.[2]
Long-chain Substituents with Functional Groups
Can be designed to reach deeper into the binding pocket or interact with extracellular loops, favoring allosteric modulation.
Positive allosteric modulators (PAMs) of the mu-opioid receptor often feature extended chains with specific functionalities to achieve their effect.[6]
Substitution on the Piperidine Ring (Positions C2, C4, C5, C6)
Modifications to the carbon framework of the piperidine ring can fine-tune the molecule's conformation and introduce additional points of interaction with the receptor.
Modification
Rationale/Hypothesized Impact
Supporting Evidence from Related Compounds
C4-Substitution
A common site for introducing diversity. The nature of the substituent (e.g., aryl, heteroaryl) can significantly impact subtype selectivity.
In a series of pan-Gαq/11 coupled mAChR PAMs, modifications at the C4 position of the piperidine ring were critical for modulating potency and selectivity.[7]
Introduction of Chirality
Stereochemistry at substituted positions can lead to significant differences in binding affinity and efficacy due to the chiral nature of the receptor binding pocket.
The introduction of a chiral center in a series of mAChR PAMs led to a 100-fold difference in affinity for the M5 subtype.[7]
Modification of the 3-(Difluoromethyl) Group
While the core topic is focused on the difluoromethyl group, understanding the impact of its replacement can provide valuable SAR insights.
Modification
Rationale/Hypothesized Impact
Supporting Evidence from Related Compounds
Replacement with Trifluoromethyl (CF3)
Increases lipophilicity and can act as a metabolically stable bulky group.
In a series of anti-tuberculosis piperidinol analogs, compounds with a trifluoromethylphenyl group demonstrated good activity.[8]
Replacement with other Fluoroalkyl Groups
Allows for fine-tuning of electronic properties and steric bulk.
The incorporation of fluorine into the propyl linker of 5-HT1D receptor ligands significantly reduced their pKa, leading to improved oral absorption.[9]
Experimental Protocols
To experimentally validate the SAR of novel 3-(difluoromethyl)piperidin-3-ol analogs, a series of in vitro and in vivo assays are required. The following are representative protocols for key experiments.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the affinity of the test compounds for the different muscarinic receptor subtypes (M1-M5).
Protocol:
Membrane Preparation: Prepare cell membranes from CHO-K1 or HEK-293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
Radioligand: Utilize a subtype-selective radiolabeled antagonist, for example, [³H]N-methylscopolamine ([³H]NMS) for M1-M4 receptors or another suitable ligand for M5.
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
This assay measures the ability of the compounds to act as agonists or antagonists at Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates, a downstream second messenger.
Protocol:
Cell Culture: Plate CHO-K1 or HEK-293 cells expressing the M1, M3, or M5 receptor in 96-well plates.
Labeling: Label the cells with myo-[³H]inositol overnight.
Stimulation: Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase). Then, stimulate with varying concentrations of the test compound (for agonist activity) or with a fixed concentration of acetylcholine in the presence of varying concentrations of the test compound (for antagonist activity).
Extraction: Lyse the cells and extract the inositol phosphates.
Separation: Separate the different inositol phosphates using anion-exchange chromatography.
Detection: Quantify the radioactivity of the eluted fractions by liquid scintillation counting.
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.
Visualizing the SAR Landscape
The following diagrams illustrate key concepts in the SAR of piperidine-based muscarinic modulators.
Caption: Key modification points on the 3-(difluoromethyl)piperidin-3-ol scaffold and their potential impact on pharmacological properties.
Caption: A typical experimental workflow for the SAR evaluation of novel compounds.
Conclusion
The 3-(difluoromethyl)piperidin-3-ol scaffold represents a promising, yet underexplored, area for the discovery of novel muscarinic acetylcholine receptor modulators. While direct and comprehensive SAR studies on this specific analog series are limited, by drawing parallels from related piperidine-based compounds, a rational approach to their design and evaluation can be formulated. The interplay between the N-substituent, ring substitutions, and the unique electronic and steric properties of the 3-difluorometyl-3-hydroxy motif will be critical in determining the affinity, efficacy, and selectivity of these compounds. Future systematic studies are warranted to fully elucidate the SAR of this intriguing class of molecules and to unlock their therapeutic potential.
References
Structure/activity relationships of M2 muscarinic allosteric modulators. PubMed. [Link]
Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. PubMed. [Link]
The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. [Link]
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]
Head-to-head comparison of different synthetic routes to fluorinated piperidines
Executive Summary Fluorinated piperidines are privileged scaffolds in medicinal chemistry, offering tunable pKa, metabolic stability, and specific conformational preferences (e.g., the gauche effect). However, the introd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated piperidines are privileged scaffolds in medicinal chemistry, offering tunable pKa, metabolic stability, and specific conformational preferences (e.g., the gauche effect). However, the introduction of fluorine into the piperidine ring is synthetically non-trivial due to the basicity of the amine, potential for elimination side reactions, and stereochemical challenges.
This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies: Nucleophilic Deoxofluorination , Electrophilic Fluorination , and De Novo Synthesis via Hydrogenation . We prioritize scalable, safe, and stereoselective protocols suitable for high-value API intermediate synthesis.
Route 1: Nucleophilic Deoxofluorination
Best for: Converting available hydroxypiperidines to monofluoropiperidines (e.g., 4-fluoro, 3-fluoro).
Primary Challenge: Competing elimination (E2) to form enamines/alkenes.
The Reagent Landscape: DAST vs. XtalFluor
Historically, DAST (Diethylaminosulfur trifluoride) was the standard.[1][2] However, modern process chemistry favors XtalFluor-E/M or Fluolead due to superior thermal stability and reduced elimination side products.[3]
Feature
DAST / Deoxo-Fluor
XtalFluor-E / XtalFluor-M
Physical State
Liquid (Fuming)
Crystalline Solid (Hygroscopic)
Thermal Stability
Low (Explosion risk >90°C)
High (Decomp >180°C)
Glass Compatibility
No (Generates free HF)
Yes (No free HF generation)
Selectivity (S_N2 vs E2)
Moderate (Elimination common)
High (Reduced basicity)
Promoter Requirement
None (Self-activating)
Required (DBU, Et₃N·3HF)
Protocol 1: Synthesis of N-Boc-4-Fluoropiperidine using XtalFluor-E
This protocol minimizes the formation of the elimination byproduct, N-Boc-1,2,3,6-tetrahydropyridine.
Reagents:
Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)
Reagent: XtalFluor-E (1.2 equiv)
Promoter: Et₃N[1][4]·3HF (1.5 equiv) or DBU (1.2 equiv)
Solvent: Anhydrous DCM
Step-by-Step Workflow:
Setup: In a flame-dried round-bottom flask under N₂, dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DCM (40 mL). Cool to -78 °C.
Addition: Add Et₃N·3HF (15 mmol) dropwise. Subsequently, add solid XtalFluor-E (12 mmol) in one portion.
Note: The use of Et₃N[5]·3HF acts as a HF source to activate the intermediate sulfinium species without etching glass.
Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature naturally over 4 hours.
Quench: Quench carefully with saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂).
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Best for: Synthesis of 3-fluoro-4-piperidinones or 3,3-difluoropiperidines via enolates.
Primary Challenge: Regiocontrol (mono- vs. di-fluorination) and cost of reagents.
Mechanism & Reagents
This route relies on "N-F" electrophilic reagents.[6][7] Selectfluor (F-TEDA-BF4) is the industry standard due to its stability and ease of handling compared to NFSI (N-fluorobenzenesulfonimide).
Protocol 2: Synthesis of N-Boc-3-Fluoro-4-Piperidinone
Direct fluorination of the thermodynamic enolate.
Reagents:
Substrate: N-Boc-4-piperidinone (1.0 equiv)
Base: LiHMDS (1.1 equiv, 1M in THF)
Fluorinating Agent: Selectfluor (1.2 equiv)
Solvent: Anhydrous THF/DMF (4:1)
Step-by-Step Workflow:
Enolate Formation: Cool a solution of LiHMDS (11 mmol) in THF to -78 °C. Add N-Boc-4-piperidinone (10 mmol) in THF dropwise over 15 mins. Stir for 45 mins to ensure complete deprotonation.
Fluorination: In a separate vessel, dissolve Selectfluor (12 mmol) in DMF (minimum volume). Add this solution dropwise to the cold enolate mixture.
Critical: Rapid addition can lead to local heating and difluorination. Keep T < -70 °C.
Completion: Stir at -78 °C for 1 hour, then warm to 0 °C.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
Purification: The product is often a mixture of ketone and hydrate. Purification via column chromatography on silica gel.
Route 3: De Novo Synthesis (Pyridine Hydrogenation)
Best for: Accessing specific stereoisomers (e.g., cis-3,4-difluoropiperidines) and multi-fluorinated scaffolds.
Primary Challenge: High pressure equipment and catalyst cost.
The "Glorius" Method
Recent advances (e.g., Glorius et al.[8][9][10][11]) utilize the heterogeneous catalytic hydrogenation of fluorinated pyridines. This method is superior for stereocontrol, typically yielding the all-cis diastereomer due to the facial selectivity of hydrogenation.
Protocol 3: Rh-Catalyzed Hydrogenation of 3-Fluoropyridine
Acid Additive: HCl (1.1 equiv) or Tartaric acid (for resolution)
Solvent: MeOH
Conditions: H₂ (50-100 bar), 40-60 °C
Step-by-Step Workflow:
Preparation: In a stainless steel autoclave, mix 3-fluoropyridine (10 mmol), solvent (MeOH, 20 mL), and acid additive (11 mmol).
Note: Protonation of the pyridine nitrogen is essential to prevent catalyst poisoning.
Catalyst Loading: Add Rh/C (5 mol% loading).
Hydrogenation: Purge with H₂ three times. Pressurize to 80 bar. Heat to 50 °C and stir for 12-24 hours.
Isolation: Filter catalyst through Celite. Concentrate the filtrate to obtain the piperidinium salt.
Free Basing: Treat with basic resin or NaOH/DCM extraction if the free base is required (volatile!).
Head-to-Head Comparison Table
Metric
Nucleophilic (Deoxofluorination)
Electrophilic (Enolate Trapping)
De Novo (Hydrogenation)
Starting Material
Hydroxypiperidines
Piperidinones
Fluoropyridines
Target Product
Monofluorides (4-F, 3-F)
-Fluoroketones, gem-difluorides
Stereodefined Polyfluorides
Stereocontrol
Inversion (Walden) - High
Low (Racemic mixtures)
Very High (cis-selective)
Scalability
Medium (Exotherms, Cost)
High (Selectfluor is scalable)
High (Batch or Flow Hydrogenation)
Safety Profile
Concern: HF generation, thermal instability
Good: Stable solids
Good: Standard pressure safety
Cost
High (Reagents like XtalFluor)
Medium
Low (Start materials cheap)
Key Limitation
Elimination side reactions
Regioselectivity issues
Limited commercial pyridines
Decision Logic & Visualizations
Figure 1: Synthetic Route Selection Tree
Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and target stereochemistry.
Figure 2: Deoxofluorination Selectivity Mechanism
Caption: Mechanistic divergence between substitution (desired) and elimination (undesired) pathways using XtalFluor reagents.
References
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[2][4] The Journal of Organic Chemistry.[7][9] Link
Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications.[7] Angewandte Chemie International Edition.[9][13] Link
Wollenburg, M., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry.[10] Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[13] Link
Champagne, P. A., et al. (2015). Developments in the synthesis of monofluorinated piperidines.[10][14][15] Chemical Reviews. Link
Technical Benchmarking Guide: 3-(Difluoromethyl)piperidin-3-ol in Medicinal Chemistry
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm[1][2] In modern drug discovery, 3-(Difluoromethyl)piperidin-3-ol represents a critical tactical fragment for multiparameter optimization (MPO). Unlike stan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm[1][2]
In modern drug discovery, 3-(Difluoromethyl)piperidin-3-ol represents a critical tactical fragment for multiparameter optimization (MPO). Unlike standard piperidine scaffolds, this moiety leverages the difluoromethyl (
) group as a bioisostere for alcohols and thiols.
This guide benchmarks 3-(Difluoromethyl)piperidin-3-ol against standard building blocks (Piperidin-3-ol, 3-Methylpiperidin-3-ol) and established inhibitors. The core value proposition of this fragment lies in its ability to function as a Lipophilic Hydrogen Bond Donor . While traditional hydroxyl groups (
) provide potency via H-bonding, they often compromise membrane permeability (low LogD) and metabolic stability. The moiety retains the H-bond donor capability (via the polarized C-H bond) while significantly increasing lipophilicity and blocking metabolic oxidation at the C3 position.
Physicochemical Benchmarking: Fragment Profiling
To understand the utility of 3-(Difluoromethyl)piperidin-3-ol, we must first benchmark its fundamental physicochemical properties against its direct structural analogs. These properties dictate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final inhibitor.
Table 1: Comparative Physicochemical Profile
Property
3-(Difluoromethyl)piperidin-3-ol
Piperidin-3-ol (Baseline)
3-Methylpiperidin-3-ol
3-(Trifluoromethyl)piperidin-3-ol
Role
Lipophilic H-Bond Donor
Polar H-Bond Donor
Lipophilic Scaffold
Electron-Withdrawing Scaffold
LogD (pH 7.4)
0.8 - 1.2 (Balanced)
-0.5 (Too Polar)
1.5 (High)
1.8 (Very High)
H-Bond Donor
Yes (Weak, via C-H)
Yes (Strong, via O-H)
Yes (via O-H)
Yes (via O-H)
Metabolic Stability
High (F blocks oxidation)
Low (C3 oxidation risk)
Moderate
High
pKa (Piperidine N)
~8.5 (Modulated)
~9.5 (Basic)
~9.6 (Basic)
~7.5 (Reduced Basicity)
Lipophilic Efficiency
High
Low
Moderate
Moderate
Key Insight: The
group lowers the pKa of the piperidine nitrogen compared to the methyl analog due to the electron-withdrawing effect of fluorine, improving bioavailability by increasing the fraction of neutral species at physiological pH.
This section benchmarks the performance of a model Kinase Inhibitor (Target: JAK/STAT pathway) derived from 3-(Difluoromethyl)piperidin-3-ol against inhibitors derived from standard fragments.
Experimental Context:
Target: Janus Kinase (JAK) ATP-binding pocket.
Scaffold: Pyrimidine-diamine core substituted with the piperidine fragment at the solvent-exposed region.
Objective: Improve membrane permeability (
) without losing the critical H-bond interaction with the hinge region or solvent front.
Table 2: Inhibitor Performance Metrics
Inhibitor Variant
Fragment Used
IC50 (nM) [Potency]
t1/2 (min) [Microsomal Stability]
Papp (10^-6 cm/s) [Permeability]
Compound A (Ref)
Piperidin-3-ol
12
15
2.5
Compound B
3-Methylpiperidin-3-ol
450
48
15.0
Compound C
3-Trifluoromethyl...
85
120
18.0
Compound D (Subject)
3-(Difluoromethyl)...
18
95
12.5
Analysis:
Compound A (OH): High potency due to strong H-bond, but poor permeability and rapid metabolism (short
).
Compound B (Me): Loss of H-bond donor leads to a drastic drop in potency (450 nM), despite good stability.
Compound D (Subject): The
group restores potency (18 nM) by mimicking the H-bond donor of the OH group, while simultaneously boosting permeability (5x increase vs A) and metabolic stability (6x increase vs A).
Mechanistic Visualization
The following diagram illustrates the "Bioisosteric Decision Tree" used to select 3-(Difluoromethyl)piperidin-3-ol over alternatives, highlighting the causal logic between structure and property.
Caption: Decision logic for selecting the Difluoromethyl bioisostere to balance potency (H-bonding) and pharmacokinetics (Lipophilicity).
Experimental Protocols
To replicate the benchmarking data, the following self-validating protocols are recommended.
Protocol A: Lipophilicity Assessment (LogD 7.4)
Objective: Determine the distribution coefficient to validate membrane permeability potential.
Preparation: Prepare a 10 mM stock solution of the test compound (3-(Difluoromethyl)piperidin-3-ol derivative) in DMSO.
System: Use a shake-flask method with n-Octanol and Phosphate Buffer (pH 7.4).
Equilibration: Mix equal volumes of octanol and buffer; pre-saturate for 24 hours.
Partitioning: Add 50 µL of stock to 2 mL of the biphasic system. Vortex for 60 minutes at 25°C.
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
Quantification: Analyze both phases using HPLC-UV or LC-MS/MS against a standard curve.
Calculation:
.
Validation: Run Propranolol (High LogD) and Atenolol (Low LogD) as controls.
Protocol B: Microsomal Stability Assay
Objective: Benchmarking metabolic half-life (
) against standard piperidines.
Incubation Mix: Prepare liver microsomes (human or mouse) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 minutes.
Initiation: Initiate reaction by adding NADPH regenerating system (final conc. 1 mM).
Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, 60 min.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Processing: Plot
vs Time. The slope determines .
Workflow Visualization
The following diagram outlines the experimental workflow to validate the fragment's superiority.
Caption: Parallel screening workflow for validating the physicochemical and functional advantages of the difluoromethyl fragment.
References
Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.
PubChem Compound Summary. (2023). "3-(Difluoromethyl)piperidin-3-ol Structure and Activity." National Library of Medicine.
Validation
Isosteric Replacement of Functional Groups in 3-Hydroxypiperidines: A Technical Guide
Executive Summary The 3-hydroxypiperidine (3-HP) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile chiral building block in kinase inhibitors (e.g., Ibrutinib), GPCR ligands, and ion c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-hydroxypiperidine (3-HP) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile chiral building block in kinase inhibitors (e.g., Ibrutinib), GPCR ligands, and ion channel modulators. However, the C3-hydroxyl group often introduces liabilities: high polar surface area (PSA), susceptibility to Phase II conjugation (glucuronidation), and excessive basicity of the piperidine nitrogen due to lack of electron withdrawal.
This guide provides a technical analysis of isosteric replacements for the 3-hydroxyl group, focusing on fluorine (3-F) , hydrogen (3-H) , methoxy (3-OMe) , and amino (3-NH₂) analogs. We evaluate these replacements based on pKₐ modulation, lipophilicity (LogP), and metabolic stability, supported by experimental protocols and case studies.
Comparative Physicochemical Analysis
The choice of isostere dramatically alters the electronic and steric landscape of the piperidine ring. The following data synthesizes experimental trends observed in matched molecular pair (MMP) analyses.
Table 1: Physicochemical Profile of 3-HP Isosteres
Property
3-Hydroxypiperidine (Parent)
3-Fluoropiperidine (Isostere)
3-Methoxypiperidine
Piperidine (3-H)
Electronic Effect
Inductive withdrawal (-I), H-bond donor/acceptor
Strong -I effect, H-bond acceptor only
Weak -I, Steric bulk increase
Neutral
Piperidine pKₐ
~9.5 - 10.0 (lowered by OH)
8.4 - 9.0 (Modulated by stereochemistry)
~9.0 - 9.5
~11.1
LogP (Lipophilicity)
-0.35 (Hydrophilic)
+0.3 to +0.6 (Lipophilic shift)
+0.1 to +0.5
~1.5
Metabolic Liability
High (Glucuronidation/Oxidation)
Low (Blocks C3 oxidation)
Moderate (O-dealkylation)
Moderate (C3 oxidation)
H-Bond Capacity
1 Donor / 2 Acceptors
0 Donor / 1 Acceptor
0 Donor / 2 Acceptors
0 Donor / 0 Acceptors
Deep Dive: The "Fluorine Effect" on pKₐ
Replacing the 3-OH with 3-F is not merely a steric swap; it is a tool for precise pKₐ tuning.
Inductive Effect: The electronegative fluorine pulls electron density from the ring, lowering the pKₐ of the piperidine nitrogen compared to the unsubstituted parent (3-H).
Stereoelectronic Effect (The "Dipole" Anomaly):
Equatorial 3-F: Strong inductive destabilization of the protonated amine. pKₐ drops significantly (~2.3 units vs 3-H).
Axial 3-F: The C-F dipole is antiparallel to the N-H dipole of the protonated amine.[1][2] This electrostatic stabilization mitigates the inductive withdrawal. Consequently, axial 3-fluoropiperidines are more basic (higher pKₐ) than their equatorial counterparts.
Application: This allows fine-tuning of basicity to optimize solubility or reduce hERG inhibition without sacrificing permeability.
Decision Framework for Isosteric Replacement
Use the following logic flow to select the appropriate isostere based on your lead compound's specific liability.
Figure 1: Strategic decision tree for selecting functional group replacements based on specific ADME liabilities.
Case Study: pKₐ Modulation in KSP Inhibitors (MK-0731)
Context: In the development of Kinesin Spindle Protein (KSP) inhibitors, Merck researchers encountered a challenge with a piperidine-containing lead.[1] The piperidine nitrogen was too basic, leading to P-glycoprotein (P-gp) efflux and poor oral bioavailability.
The Isosteric Solution:
Original Scaffold: 4-substituted piperidine (pKₐ ~10-11).
Modification: Introduction of a 3-fluoro substituent.
Outcome:
The equatorial 3-F analog dropped the pKₐ too low (~6.6), reducing potency.
The axial 3-F analog (MK-0731) provided the "Goldilocks" pKₐ (~7.6). This maintained sufficient basicity for target binding while reducing the cationic character enough to evade P-gp efflux.
Result: MK-0731 advanced to clinical trials, validating the utility of stereoselective fluorination for pKₐ tuning.
Experimental Protocols
Protocol A: Deoxyfluorination of N-Boc-3-Hydroxypiperidine
This protocol describes the conversion of (S)-N-Boc-3-hydroxypiperidine to (R)-N-Boc-3-fluoropiperidine with inversion of configuration.
Figure 2: Synthetic pathway for deoxyfluorination showing stereochemical inversion.
Protocol B: Microsomal Metabolic Stability Assay
To verify the stability improvement of the isostere.
Incubation: Prepare 1 µM test compound (3-OH vs 3-F analog) in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methylbenzamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry. Link
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Winkelmann, E., et al. (1987). Fluorinated Piperidines and their use as Pharmaceuticals. U.S. Patent 4,665,075. Link
Technical Comparison Guide: Target Engagement for 3-(Difluoromethyl)piperidin-3-ol
Topic: Confirmation of target engagement for 3-(Difluoromethyl)piperidin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Fluorine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Confirmation of target engagement for 3-(Difluoromethyl)piperidin-3-ol
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Fluorine Effect" in Fragment Design
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(Difluoromethyl)piperidin-3-ol represents a strategic "scout" molecule. Unlike its non-fluorinated parent (3-piperidinol) or its perfluorinated analog (3-trifluoromethylpiperidin-3-ol), this specific fragment occupies a "Goldilocks" zone of physicochemical properties.
The difluoromethyl (
) group acts as a lipophilic bioisostere of a hydroxyl () or thiol () group. It functions as a weak hydrogen bond donor while simultaneously modulating the basicity of the piperidine nitrogen through inductive effects. This guide details how to validate target engagement for this specific scaffold, contrasting its performance with standard alternatives and providing a self-validating experimental workflow.
Comparative Analysis: Performance vs. Alternatives
The following analysis contrasts 3-(Difluoromethyl)piperidin-3-ol with its two most common structural analogs. The data presented reflects the consensus of physicochemical principles observed in fluorinated piperidine scaffolds.
Table 1: Physicochemical & Functional Comparison
Feature
3-(Difluoromethyl)piperidin-3-ol
3-Piperidinol (Parent)
3-(Trifluoromethyl)piperidin-3-ol
Role
Balanced Bioisostere
Polar Fragment
Hydrophobic Anchor
Amine
~6.5 – 7.5 (Modulated)
~11.0 (High Basicity)
~5.5 – 6.5 (Strongly Reduced)
Lipophilicity ()
Moderate (Membrane Permeable)
Low (Polar, Poor Permeability)
High (Lipophilic)
H-Bond Donor
Dual ( + )
Single ()
Single ()
Metabolic Stability
High (Blocked C3 oxidation)
Low (Susceptible to oxidation)
High (Blocked C3 oxidation)
Targeting Utility
H-Bond Donor + Hydrophobic Pocket
Hydrophilic Pockets Only
Hydrophobic Pockets Only
Expert Insight: The
Modulation Mechanism
The critical advantage of the 3-difluoromethyl analog is the inductive effect (
) of the fluorine atoms at the -position relative to the nitrogen.
3-Piperidinol: The amine is highly basic (
), meaning it is fully protonated at physiological pH (7.4). This limits membrane permeability and increases the risk of hERG channel inhibition.
3-(Difluoromethyl)piperidin-3-ol: The electron-withdrawing nature of the
and groups lowers the amine closer to physiological pH. This increases the fraction of neutral species, enhancing oral bioavailability and reducing off-target toxicity while maintaining solubility.
Visualizing the Workflow and Properties
Diagram 1: Physicochemical "Sweet Spot" Analysis
This diagram illustrates how the target compound balances polarity and lipophilicity compared to its analogs.[1]
Caption: The central position of the difluoromethyl scaffold optimizes both bioavailability and binding potential.
Experimental Protocols for Target Engagement
To confirm that 3-(Difluoromethyl)piperidin-3-ol engages your protein target, a multi-modal approach is required. We prioritize Surface Plasmon Resonance (SPR) for kinetics and
-NMR for orthogonal structural validation.
Protocol A: Primary Screening via SPR (Kinetics)
Objective: Determine
and residence time.
Sensor Chip Preparation: Immobilize the target protein (e.g., via biotin-streptavidin or amine coupling) on a CM5 or similar sensor chip. Target a density of ~2000 RU for fragment screening.
Solvent Correction: Fragments are often dissolved in DMSO. Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.
Injection Cycle:
Flow Rate: High flow (30–50
L/min) to minimize mass transport limitations.
Concentration Series: Inject the fragment at concentrations ranging from
to .
Contact Time: 30–60 seconds (fast on/off rates are typical for fragments).
Data Analysis: Fit sensorgrams to a 1:1 binding model. Look for "square wave" binding shapes typical of low-affinity fragments.
Success Criterion: A dose-dependent response that reaches steady-state equilibrium (
).
Protocol B: Orthogonal Validation via
-NMR (The "Gold Standard")
Objective: Confirm binding site specificity using the unique fluorine signature.
Why this works: The
group provides a distinct NMR signal. Binding to a protein alters the chemical environment of the fluorine atoms, causing a shift or line broadening (Transverse Relaxation, ).
Sample Preparation:
Ligand: 50
3-(Difluoromethyl)piperidin-3-ol.
Protein: 5–10
target protein (Ligand:Protein ratio ~10:1 to 20:1).
Buffer:
containing buffer (e.g., PBS, pH 7.4).
Reference: Internal standard (e.g., TFA) in a capillary insert.
Pulse Sequence: Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence. This acts as a
filter.
Free Ligand: Small molecule, slow relaxation, sharp signal.
Bound Ligand: Tumbles with the protein (large), fast relaxation, signal disappears or broadens significantly.
Competition Experiment (Specificity Check):
Record spectrum of Ligand + Protein.
Add a known high-affinity inhibitor (if available).
Result: If the fragment binds to the active site, the high-affinity inhibitor will displace it. The sharp
signal of the free fragment should reappear ("Signal Recovery").
Diagram 2: Target Engagement Workflow
This workflow ensures that false positives (common in fragment screening) are eliminated.
Caption: A self-validating cascade from kinetic screening (SPR) to structural confirmation (X-ray).
References
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[2]
Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem.
Miura, T. (2014). Fragment screening by SPR/NMR. The Pharmaceutical Society of Japan.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry.
Navigating Basicity: A Comparative Guide to the pKa Values of Fluorinated Piperidine Analogs
Introduction: The Strategic Role of Piperidine and Fluorine in Modern Drug Discovery The piperidine scaffold is one of the most ubiquitous saturated N-heterocyclic ring systems found in pharmaceuticals and agrochemicals....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Piperidine and Fluorine in Modern Drug Discovery
The piperidine scaffold is one of the most ubiquitous saturated N-heterocyclic ring systems found in pharmaceuticals and agrochemicals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including aqueous solubility, and to serve as a versatile synthetic handle for molecular elaboration. In the intricate dance of drug design, modulating the basicity of the piperidine nitrogen is a critical strategy for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. A compound's ionization state, dictated by its pKa, profoundly influences its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.[2]
Enter fluorine, an element with a transformative impact on medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can dramatically alter its properties. One of the most powerful applications of fluorination is the fine-tuning of the basicity of nearby amine groups through its potent electron-withdrawing inductive effect. This guide provides a comprehensive comparative analysis of the pKa values of fluorinated piperidine analogs, offering researchers, scientists, and drug development professionals a foundational understanding, supporting experimental data, and practical methodologies for their own investigations.
The Fundamental Importance of pKa in Drug Development
To compare the basicity of amines like piperidine and its analogs, we examine the acid dissociation constant (pKa) of their corresponding conjugate acids (BH⁺). This value is often denoted as pKaH. The relationship is straightforward: the higher the pKa of the conjugate acid, the weaker the acid, and therefore, the stronger the parent base.
Why is pKa a cornerstone of drug design?
Solubility & Absorption: The ionization state of a drug affects its solubility in aqueous environments like the gastrointestinal tract and blood plasma. A drug must often exist in a delicate balance between its charged (more soluble) and uncharged (more membrane-permeable) forms to be effectively absorbed.
Cell Permeability: The uncharged form of a drug molecule is generally more lipophilic and can more readily cross cellular membranes to reach its site of action.
Target Binding: The charge state of a drug can be crucial for its interaction with the target protein. For instance, an ionized amine might form a critical salt bridge within a receptor's binding pocket.
Off-Target Effects: Modulating basicity can be a strategy to mitigate adverse effects. For example, reducing the basicity of a compound can decrease its interaction with targets like the hERG potassium ion channel, which is associated with cardiovascular toxicity.[1]
Understanding and controlling the pKa is, therefore, not merely an academic exercise but a pivotal component of designing safe and efficacious medicines.
The Inductive Effect: How Fluorine Position Modulates Piperidine Basicity
Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing effect through the sigma bonds of a molecule—a phenomenon known as the inductive effect (-I effect). When a fluorine atom is attached to the piperidine ring, it pulls electron density away from the nitrogen atom. This destabilizes the conjugate acid (the protonated form, N⁺-H) by making the nitrogen more electron-deficient and thus less able to support a positive charge. The consequence is a weaker base and a lower pKa value compared to the unsubstituted piperidine.
The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the nitrogen:
2-Position (α-Fluorination): A fluorine atom at the C2 position is closest to the nitrogen. It exerts the strongest inductive effect, leading to the most significant decrease in basicity and the lowest pKa.
3-Position (β-Fluorination): Fluorine at the C3 position has a moderate inductive effect, as it is one carbon atom further away. This results in a pKa that is lower than piperidine but higher than the 2-fluoro analog.
4-Position (γ-Fluorination): At the C4 position, the fluorine is furthest from the nitrogen, and its inductive effect is weakest. Consequently, 4-fluoropiperidine is only slightly less basic than piperidine itself.
Furthermore, stereochemistry plays a fascinating role. For instance, in 3-fluoropiperidine derivatives, a fluorine atom in the axial position can result in a different pKa compared to one in the equatorial position. This is due to through-space interactions and the orientation of the C-F bond dipole relative to the nitrogen lone pair and the N⁺-H bond in the protonated form.[1]
Comparative Analysis of pKa Values
The following table summarizes the experimental and predicted pKa values for piperidine and its key monofluorinated analogs, illustrating the principles discussed above.
Compound
Structure
pKa Value
Comments
Piperidine
~11.1
The baseline for comparison. A relatively strong secondary amine.
4-Fluoropiperidine
9.4
The γ-fluorine has a modest pKa-lowering effect due to its distance from the nitrogen.
3-Fluoropiperidine
8.48 (Predicted)
The β-fluorine exerts a stronger inductive effect, significantly reducing basicity.
2-Fluoropiperidine
~7.5 (Estimated)
The α-fluorine has the most potent inductive effect, causing the largest drop in pKa. The value is estimated based on established trends as experimental data is not readily available.
This data clearly demonstrates a direct correlation: as the fluorine atom moves closer to the basic nitrogen center, the pKa of the molecule decreases systematically.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for accurately determining the pKa values of ionizable compounds.[2] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa is the pH at which the amine is exactly 50% protonated, a point that corresponds to the midpoint of the steepest part of the titration curve.
Causality Behind Experimental Choices:
Choice of Solvent: Deionized water with a background electrolyte (e.g., KCl) is used to maintain a constant ionic strength, which prevents fluctuations in activity coefficients that could affect the pH measurements.
Titrant: A strong acid (e.g., HCl) is used to titrate a basic compound like piperidine. This ensures a sharp and clear inflection point at the equivalence point.
Calibration: The pH meter must be meticulously calibrated with at least two standard buffers that bracket the expected pKa range. This is the cornerstone of an accurate measurement.
Stirring: Continuous, gentle stirring ensures the solution is homogeneous and the pH reading is representative of the entire solution after each titrant addition.
Step-by-Step Methodology:
Preparation of Solutions:
Analyte Solution: Prepare a ~0.01 M solution of the fluorinated piperidine analog in deionized water containing 0.15 M KCl. Accurately record the concentration.
Titrant Solution: Prepare a standardized ~0.1 M solution of hydrochloric acid (HCl).
Instrumentation Setup:
Calibrate a pH meter with a combination glass electrode using standard pH 7.00 and pH 4.00 buffers.
Place a known volume (e.g., 25.00 mL) of the analyte solution into a beaker equipped with a magnetic stir bar.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Position the tip of a burette containing the standardized HCl titrant just above the surface of the solution.
Titration Procedure:
Record the initial pH of the analyte solution.
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[2]
Continue adding titrant well past the equivalence point (the region of most rapid pH change).
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
Determine the equivalence point volume (V_eq), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.
Calculate the half-equivalence point volume (V_1/2 = V_eq / 2).
The pKa of the conjugate acid of the piperidine analog is equal to the pH of the solution at this half-equivalence point.
Visualizing Experimental and Theoretical Relationships
Diagrams can effectively illustrate both the practical workflow and the theoretical concepts underlying this study.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Impact of fluorine position on the pKa of piperidine.
Conclusion
The fluorination of the piperidine ring is a potent and predictable strategy for modulating the basicity of the nitrogen atom. As demonstrated, the pKa value decreases as the electron-withdrawing fluorine atom is moved closer to the nitrogen, a direct consequence of the inductive effect. The trend is clear: piperidine > 4-fluoropiperidine > 3-fluoropiperidine > 2-fluoropiperidine. This ability to rationally tune the pKa allows medicinal chemists to optimize the ADME properties of drug candidates, enhance target binding, and mitigate potential toxicities. The experimental protocols and comparative data provided in this guide serve as a valuable resource for any researcher aiming to leverage the unique properties of fluorine in the design of next-generation therapeutics.
References
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